1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Description
Propriétés
IUPAC Name |
4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWULZGRVGVEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)prop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the prenylated chalcone (B49325), 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)prop-2-en-1-one. This document details a proposed synthetic route, experimental protocols, and expected analytical data. Furthermore, it explores the potential therapeutic applications of this class of compounds by examining their influence on key cellular signaling pathways.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1] They are widely distributed in plants and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3] The core structure of chalcones, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for synthetic modification.[4]
Prenylation, the attachment of a prenyl (3-methylbut-2-enyl) group, is a common modification of natural products that often enhances their biological activity by increasing lipophilicity and facilitating membrane interaction.[5] Prenylated chalcones, in particular, have shown potent anticancer and anti-inflammatory properties.[6] This guide focuses on the synthesis and characterization of a specific prenylated chalcone, this compoundprop-2-en-1-one, providing a framework for its investigation as a potential therapeutic agent.
Synthesis
The synthesis of the target chalcone is proposed via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[7] The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for the target chalcone.
Synthesis of 4-Hydroxy-3-prenylbenzaldehyde (Intermediate)
A common method for the C-prenylation of phenols involves reaction with a prenylating agent, such as prenyl bromide, in the presence of a base.
Experimental Protocol:
-
To a solution of p-hydroxybenzaldehyde (1 equivalent) in a suitable solvent like dry acetone, add a mild base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-hydroxy-3-prenylbenzaldehyde.
Synthesis of this compoundprop-2-en-1-one (Final Product)
The final step is a base-catalyzed Claisen-Schmidt condensation.[8]
Experimental Protocol:
-
Dissolve 1-(4-Hydroxy-2-methoxyphenyl)ethanone (1 equivalent) and the synthesized 4-hydroxy-3-prenylbenzaldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.[8]
-
Cool the flask in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while stirring.[7]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Collect the precipitated solid (the crude chalcone) by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[9]
-
Dry the purified product in a desiccator.
Characterization
The structure and purity of the synthesized chalcone would be confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on known values for similar chalcone structures.[10][11]
| Technique | Expected Data |
| ¹H NMR (in DMSO-d₆) | δ (ppm): ~10.0-11.0 (s, 2H, -OH protons), ~7.5-8.0 (d, 1H, J ≈ 15 Hz, H-β), ~7.3-7.8 (d, 1H, J ≈ 15 Hz, H-α), ~6.5-7.8 (m, Ar-H), ~5.2 (t, 1H, vinylic H of prenyl), ~3.8 (s, 3H, -OCH₃), ~3.3 (d, 2H, Ar-CH₂-), ~1.7 (s, 6H, 2 x -CH₃ of prenyl). The large coupling constant (J ≈ 15 Hz) for the α and β protons is characteristic of a trans configuration.[10] |
| ¹³C NMR (in DMSO-d₆) | δ (ppm): ~188-192 (C=O), ~160-165 (Ar-C-O), ~140-145 (C-β), ~120-125 (C-α), ~110-160 (aromatic carbons), ~135 (quaternary C of prenyl), ~122 (vinylic C of prenyl), ~55 (-OCH₃), ~28 (Ar-CH₂-), ~25 and ~18 (-CH₃ of prenyl). |
| Mass Spectrometry (MS) | m/z: Expected molecular ion peak corresponding to the molecular formula C₂₁H₂₂O₄. Fragmentation patterns would likely show losses of methyl, methoxy, and prenyl groups. |
| Infrared (IR) | ν (cm⁻¹): ~3200-3500 (broad, O-H stretch), ~1640-1660 (C=O stretch, conjugated ketone), ~1580-1600 (C=C stretch, aromatic and vinylic), ~1200-1300 (C-O stretch, ether and phenol).[1] |
| UV-Vis (in Methanol) | λ_max (nm): Two main absorption bands are expected. Band I around 340-390 nm and Band II around 220-270 nm, corresponding to the cinnamoyl and benzoyl systems, respectively.[11] |
Potential Biological Activities and Signaling Pathways
Chalcones are known to interact with a multitude of cellular targets, leading to a broad range of biological effects.[4] The introduction of a prenyl group can further modulate these activities.[2]
Known Activities of Prenylated Chalcones
-
Anticancer: Many prenylated chalcones exhibit potent anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis in various cancer cell lines.[2][6]
-
Anti-inflammatory: Chalcones can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[12]
-
Antioxidant: The phenolic hydroxyl groups in the chalcone structure contribute to significant antioxidant activity by scavenging free radicals.[12]
-
Antidiabetic: Some chalcones have shown potential in managing diabetes by inhibiting enzymes like α-glucosidase and α-amylase, and by modulating pathways such as the AMP-activated protein kinase (AMPK) signaling pathway.[12][13]
-
Vasorelaxant: Certain prenylated chalcones have been reported to induce vasodilation, suggesting potential applications in cardiovascular diseases.[14]
Modulation of Signaling Pathways
A key mechanism underlying the diverse biological effects of chalcones is their ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and is a frequent target of chalcones.[12][15]
Caption: Inhibition of the NF-κB pathway by chalcones.
By inhibiting the IKK complex, chalcones can prevent the phosphorylation and subsequent degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm in an inactive state, thereby preventing the transcription of pro-inflammatory genes.[15] Other pathways potentially modulated by chalcones include the Mitogen-Activated Protein Kinase (MAPK), p53, and PI3K/Akt signaling cascades.[4][15]
Conclusion
This technical guide outlines a feasible synthetic strategy for this compoundprop-2-en-1-one, a novel prenylated chalcone. The proposed Claisen-Schmidt condensation provides a straightforward route to this target molecule. The guide also provides a comprehensive framework for its structural characterization using standard spectroscopic methods. Based on the extensive literature on related compounds, this prenylated chalcone is a promising candidate for further investigation, particularly for its potential anticancer and anti-inflammatory activities. Future studies should focus on optimizing the synthesis, confirming its structure, and evaluating its biological effects in relevant in vitro and in vivo models to fully elucidate its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of prenylated chalcones as vasorelaxant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Guide to Novel Synthesis of Substituted Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern synthetic routes for substituted chalcone (B49325) derivatives, focusing on innovative and green chemistry approaches that offer significant advantages over traditional methods. Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are a critical class of compounds in drug discovery, serving as precursors to flavonoids and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The exploration of novel, efficient, and sustainable synthetic methodologies is paramount to advancing research and development in this field.
Limitations of Conventional Synthesis
The traditional and most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone.[3][4] While effective, this method often suffers from several drawbacks:
-
Long Reaction Times : Conventional methods can require stirring at room temperature for many hours or even days to achieve completion.[5][6]
-
Harsh Conditions : The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is typical.[7][8]
-
Solvent Waste : The reliance on organic solvents, often in large quantities, contributes to environmental waste.[9]
-
Moderate Yields : Yields can be variable and are often not as high as those achieved with modern techniques.[5]
These limitations have driven the development of novel synthetic strategies that are faster, more efficient, and environmentally benign.
Novel Green Synthesis Methodologies
Recent advancements have focused on green chemistry principles, utilizing alternative energy sources and novel catalytic systems to improve the synthesis of chalcone derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that dramatically accelerates reaction rates.[10] In chalcone synthesis, microwave-assisted methods lead to uniform and rapid heating, resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[5][6] This technique can often be performed under solvent-free conditions, further enhancing its green credentials.[11][12]
Table 1: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Aq. Alkali | 24 hours | 50-65% | [5] |
| Microwave | Aq. Alkali | 15-30 seconds | 90-100% | [5] |
| Conventional | Dioxane Solvent | Longer Time | Lower Yield | [11] |
| Microwave | Iodine-Alumina (Solvent-Free) | < 2 minutes | 79-95% | [11] |
| Microwave | Fly ash: H₂SO₄ | Not Specified | >70% | [6][10] |
| Microwave | 40% NaOH | 60-120 seconds | High |[6] |
Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis [11]
-
Catalyst Preparation : Prepare the iodine-impregnated alumina (B75360) catalyst by thoroughly mixing neutral alumina and molecular iodine (1:0.4 w/w) in a mortar and pestle. Store the prepared catalyst in a dark, airtight container.
-
Reactant Mixture : In a small beaker, mix the substituted aryl ketone (1 mmol) and substituted aryl aldehyde (1 mmol).
-
Catalyst Addition : Add the prepared iodine-impregnated alumina catalyst (200 mg) to the reactant mixture and mix thoroughly with a glass rod until a homogeneous powder is obtained.
-
Microwave Irradiation : Transfer the beaker into a domestic microwave oven and irradiate at a specified power (e.g., 480 W) for short intervals (e.g., 30 seconds), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add ethyl acetate (B1210297) to the reaction mixture and stir.
-
Purification : Filter the mixture to remove the alumina catalyst. Wash the residue with additional ethyl acetate. Evaporate the combined filtrate under reduced pressure to obtain the crude chalcone product, which can be further purified by recrystallization from ethanol.
Diagram: General Workflow for Microwave-Assisted Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. saudijournals.com [saudijournals.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. asianpubs.org [asianpubs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. propulsiontechjournal.com [propulsiontechjournal.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Novel Methoxyphenyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a selection of recently synthesized novel methoxyphenyl compounds. The information collated is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and analysis of these and structurally related molecules. This document focuses on delivering clearly presented quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.
Introduction to Methoxyphenyl Compounds
The methoxyphenyl moiety is a crucial pharmacophore in a vast array of biologically active compounds and functional materials. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, receptor-binding affinity, and antioxidant potential. The ongoing development of novel methoxyphenyl derivatives is a testament to their importance in medicinal chemistry and materials science. Accurate and detailed spectroscopic analysis is paramount for the unequivocal structure elucidation and characterization of these new chemical entities.
Spectroscopic Data of Novel Methoxyphenyl Compounds
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for a selection of novel methoxyphenyl compounds synthesized and characterized in recent literature.
Compound 1: 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol
This Schiff base was synthesized from vanillin (B372448) and p-anisidine.
| Spectroscopic Data | |
| ¹H NMR (ppm) | 8.42 (1H, s, -CH=N-) |
| FT-IR (cm⁻¹) | 1590-1591 (C=N, imine) |
| Mass Spec (m/z) | 257 (M⁺) |
Reference: Synthesis, characterization, and antioxidant activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol (B47542) compounds.[1]
Compound 2: N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide
A sulphonamide derivative synthesized for evaluation of its cytotoxic activities.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 3.66 (6H, s), 3.77 (3H, s), 6.13 (1H, t, J = 2), 6.17 (2H, d, J = 2), 6.85 (2H, d, J = 8.8), 7.68 (2H, d, J = 8.8) |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 55.3 (2CH₃), 55.5 (CH₃), 97.0 (CH), 98.9 (2CH), 114.2 (2CH), 129.5 (2CH), 130.4 (C), 138.6 (C), 161.1 (2C), 163.1 (C) |
| FT-IR (KBr, cm⁻¹) | 3234, 1595, 824 |
| HRMS (C₁₅H₁₇NO₅S + H⁺) | calcd 324.0909 (M + H⁺), found 324.0900 |
Reference: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.[2]
Compound 3: 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile
A novel pyrazine (B50134) derivative synthesized and characterized.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 1.84 (dd, 3H, J = 6.6, 1.6 Hz), 3.82 (s, 3H), 6.16 (dq, 1H, J = 15.8, 6.6 Hz), 6.40 (d, 1H, J = 15.8 Hz), 7.01 (dd, 1H, J = 8.4, 2.0 Hz), 7.14 (d, 1H, J = 2.0 Hz), 7.35 (d, 1H, J = 8.4 Hz) |
| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 18.29, 55.88, 112.59, 114.39, 121.29, 124.23, 125.74, 129.54, 131.29, 137.83, 138.86, 140.82, 150.93, 159.72 |
| FT-IR (KBr, cm⁻¹) | 3010, 2964, 2935, 2235, 1594, 1508, 1425, 1301, 1261, 1195, 1023, 960, 759 |
Reference: Spectroscopic, Hirshfeld Surface, X-ray Diffraction Methodologies and Local & Global Chemical Activity Calculations of 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile.[3]
Experimental Protocols
The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm). The solution is then transferred to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR: Spectra are usually acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): The diamond crystal of the ATR accessory is first cleaned with an appropriate solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of the solid sample is then placed directly onto the crystal. Pressure is applied to ensure good contact between the sample and the crystal.[4]
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction: A dilute solution of the compound is prepared in a volatile organic solvent like methanol (B129727) or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.[4]
Data Acquisition (Electron Ionization - EI): The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.[4] High-resolution mass spectrometry (HRMS) is often performed to determine the elemental composition of the molecular ion.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel methoxyphenyl compound.
Potential Signaling Pathway Involvement: Antioxidant Activity
Many methoxyphenyl compounds exhibit antioxidant properties.[5] This diagram illustrates a simplified signaling pathway related to oxidative stress where such compounds might exert their effects.
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussochalcone A (BCA), chemically identified as 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) propenone, is a prenylated chalcone (B49325) isolated from the medicinal plant Broussonetia papyrifera. This document provides a comprehensive overview of the multifaceted mechanism of action of BCA, highlighting its potential as a therapeutic agent. Extensive research has demonstrated that Broussochalcone A exhibits significant antioxidant, anti-inflammatory, and anticancer properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways, including the inhibition of xanthine (B1682287) oxidase, scavenging of reactive oxygen species (ROS), suppression of the NF-κB pathway, induction of apoptosis via the ROS/FOXO3 signaling cascade, antagonism of the Wnt/β-catenin pathway, and inhibition of the orphan nuclear receptor NR4A1. This guide synthesizes the current understanding of BCA's mechanisms, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
Broussochalcone A exerts its biological effects through a variety of mechanisms, primarily centered around its antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant and Radical Scavenging Activity
Broussochalcone A is a potent antioxidant.[1] Its ability to counteract oxidative stress is a cornerstone of its therapeutic potential.
-
Xanthine Oxidase Inhibition: BCA is an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a reaction that produces superoxide (B77818) radicals.[2]
-
Direct Radical Scavenging: BCA demonstrates robust free radical scavenging activity, effectively neutralizing diphenyl-2-picrylhydrazyl (DPPH) radicals and superoxide anions.[1]
-
Inhibition of Lipid Peroxidation: It inhibits iron-induced lipid peroxidation in brain homogenates, protecting cell membranes from oxidative damage.[1]
Anti-inflammatory Effects
BCA exhibits significant anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway.
-
Suppression of iNOS and NO Production: In lipopolysaccharide (LPS)-activated macrophages, BCA suppresses the expression of inducible nitric oxide synthase (iNOS) and consequently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[1][3]
-
Inhibition of NF-κB Activation: The anti-inflammatory action of BCA is mediated by its ability to prevent the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
Anticancer Activity
Broussochalcone A has demonstrated promising anticancer effects in various cancer cell lines through multiple mechanisms.
-
Induction of Apoptosis via ROS and FOXO3 Signaling: In human renal cancer cells, BCA induces apoptosis by elevating intracellular reactive oxygen species (ROS) levels.[4] This increase in ROS leads to the activation and nuclear translocation of the transcription factor FOXO3, which upregulates the expression of pro-apoptotic proteins.[4]
-
Antagonism of Wnt/β-catenin Signaling: In colon and liver cancer cells, BCA promotes the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in these cancers.[5] This degradation is independent of the destruction complex and leads to the downregulation of β-catenin/T-cell factor-dependent genes, resulting in decreased cell viability and apoptosis.[5]
-
Inhibition of the Orphan Nuclear Receptor NR4A1: BCA has been identified as a novel inhibitor of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3), which is overexpressed in pancreatic cancer and promotes oncogenesis.[6] By inhibiting NR4A1, BCA downregulates the expression of the anti-apoptotic protein survivin and activates the endoplasmic reticulum (ER) stress-mediated apoptotic pathway.[6]
Quantitative Data
The following table summarizes the reported IC50 values for the various biological activities of Broussochalcone A.
| Biological Activity | Assay System | IC50 Value | Reference |
| Xanthine Oxidase Inhibition | Enzyme Assay | 2.21 µM | [2] |
| Iron-Induced Lipid Peroxidation | Rat Brain Homogenate | 0.63 ± 0.03 µM | [1] |
| DPPH Radical Scavenging | Chemical Assay | IC0.200: 7.6 ± 0.8 µM | [1] |
| Superoxide Anion Scavenging (Cytochrome c reduction) | Cell-free Assay | 0.5 µM | [2] |
| Nitric Oxide (NO) Production | LPS-activated Macrophages | 11.3 µM | [1] |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by Broussochalcone A
Caption: Inhibition of the NF-κB pathway by Broussochalcone A.
Induction of Apoptosis via ROS/FOXO3 Signaling by Broussochalcone A
References
- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Hydroxy-Prenylphenyl Derivatives
Executive Summary: Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Hydroxy-prenylphenyl derivatives, a class of natural phenolic compounds, have emerged as promising multi-target anti-inflammatory agents.[1] The addition of a prenyl group to a phenolic structure often enhances biological activity, including anti-inflammatory effects.[2] This guide provides a detailed overview of their mechanisms of action, quantitative bioactivity data, and the experimental protocols used for their evaluation. These compounds exert their effects by inhibiting key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating critical pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these compounds.
Introduction to Inflammatory Pathways and Targets
Inflammation is a protective response involving immune cells, blood vessels, and molecular mediators. The process is initiated by the recognition of harmful stimuli, leading to the release of signaling molecules that recruit immune cells to the site of injury or infection. Key molecular mediators in this process include prostaglandins (B1171923) and leukotrienes, derived from the arachidonic acid pathway, as well as nitric oxide (NO) and a host of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).
Hydroxy-prenylphenyl derivatives represent a broad class of compounds, including prenylated flavonoids, coumarins, and chalcones, that have been shown to interfere with these inflammatory processes at multiple levels.[3] Their therapeutic potential lies in their ability to inhibit the enzymes that produce inflammatory mediators and to block the intracellular signaling pathways that orchestrate the inflammatory response.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of hydroxy-prenylphenyl derivatives is attributed to their ability to interact with multiple molecular targets. The primary mechanisms include the direct inhibition of inflammatory enzymes and the modulation of intracellular signaling pathways that control the expression of pro-inflammatory genes.
Inhibition of Key Inflammatory Enzymes
2.1.1 Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition The enzymes COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4] Similarly, 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, which are potent chemoattractants for immune cells.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[6] Several hydroxy-prenylphenyl derivatives have demonstrated the ability to inhibit both COX and LOX enzymes, making them dual-action inhibitors with a potentially broader therapeutic window and fewer side effects associated with selective COX inhibition.[6][7]
2.1.2 Inducible Nitric Oxide Synthase (iNOS) Inhibition During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is expressed in immune cells like macrophages and produces large amounts of nitric oxide (NO). While NO has important physiological roles, its overproduction contributes to vasodilation, tissue damage, and potentiation of the inflammatory response.[8] Numerous studies have shown that hydroxy-prenylphenyl derivatives, such as exotiacetals from Murraya exotica and 8-prenyl quercetin (B1663063), effectively inhibit LPS-induced NO production in macrophages by suppressing the expression of iNOS.[9][10]
Modulation of Pro-inflammatory Signaling Pathways
2.2.1 The NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6.[11][12] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate gene transcription.[13][14] Hydroxy-prenylphenyl derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[12][15]
2.2.2 The Mitogen-Activated Protein Kinase (MAPK) Pathway The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are crucial signaling molecules that regulate cellular responses to external stimuli.[15] In inflammation, these kinases are activated by cytokines and LPS, leading to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory genes. Several studies have demonstrated that hydroxy-prenylphenyl derivatives can suppress inflammation by specifically blocking the phosphorylation, and thus the activation, of key MAPK members, particularly JNK and ERK.[10][16]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory effects of various hydroxy-prenylphenyl derivatives from published literature.
Table 1: Inhibition of Nitric Oxide (NO) Production by Hydroxy-Prenylphenyl Derivatives
| Compound/Derivative | Source / Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Exotiacetal A (Compound 1) | Murraya exotica | BV-2 Microglia | 8.6 ± 0.3 | [9] |
| Compound 28 | Murraya exotica | BV-2 Microglia | 11.8 ± 0.9 | [9] |
| 8-Prenyl Quercetin (PQ) | Flavonoid | RAW264.7 | Stronger than Quercetin | [10] |
| Pyxinol Derivative (5c) | Triterpenoid | RAW264.7 | High Potency (<1 µM) | [16] |
| Morpholinopyrimidine (V4) | Synthetic | RAW264.7 | ~5 | [17][18] |
| Morpholinopyrimidine (V8) | Synthetic | RAW264.7 | ~5 |[17][18] |
Table 2: Inhibition of COX and LOX Enzymes by Hydroxy-Prenylphenyl Derivatives
| Compound/Derivative | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thioxo-4-Br-phenyl (4g) | COX-2 | 62 | [19] |
| 4-methoxy-phenyl (4f) | LOX | 3.6 | [19] |
| N-hydroxyurea derivative (2) | COX-2 | < 36 | [6] |
| N-hydroxyurea derivative (2) | 5-LOX | < 1.0 | [6] |
| Aurone (B1235358) Derivative (WE-4) | COX-2 | 0.22 | [20] |
| Aurone Derivative (WE-4) | LOX | 0.30 |[20] |
Table 3: Modulation of Pro-inflammatory Cytokines by Hydroxy-Prenylphenyl Derivatives
| Compound/Derivative | Cytokine(s) Inhibited | Cell/Animal Model | Effect | Reference |
|---|---|---|---|---|
| 8-Prenyl Quercetin (PQ) | 12 Cytokines (incl. TNF-α, IL-6) | RAW264.7 | Strong dose-dependent inhibition | [10] |
| Pyxinol Derivative (4a) | TNF-α, IL-6 | RAW264.7 | Significant dose-dependent inhibition | [12][21] |
| Pyxinol Derivative (5c) | TNF-α, IL-1β | RAW264.7 | Dose-dependent suppression | [16] |
| Diosgenin (B1670711) Derivative (DGP) | TNF-α, IL-1β, IL-6 | BV-2 Microglia | Significant decrease in production | [15] |
| Pterostilbene Derivative (PIF_9) | TNF-α, IL-1β | RAW264.7 | Dose-dependent decrease in mRNA |[8] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating the anti-inflammatory properties of test compounds. Below are standardized protocols for key in vitro and in vivo assays.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants. Macrophage cell lines like RAW264.7 are typically used.
Methodology:
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the hydroxy-prenylphenyl derivative. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vitro COX/LOX Inhibition Assay (Colorimetric)
This protocol describes a general method for screening compounds for their ability to inhibit COX or LOX enzymes using a colorimetric assay kit.
Methodology:
-
Reagent Preparation: Prepare all buffers, cofactors, and substrates according to the manufacturer's instructions.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme (for COX assays), the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations.[20]
-
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and add the colorimetric substrate. For COX assays, this is often a probe like TMPD that is oxidized by the prostaglandin (B15479496) G2 product, producing a colored compound.[20] For LOX assays, the detection is often based on the formation of hydroperoxides.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of enzyme inhibition relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis for Inflammatory Proteins
This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated JNK) in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the test compound and/or LPS as described in the NO production assay.
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Hydroxy-prenylphenyl derivatives are a versatile class of compounds with potent anti-inflammatory properties. Their ability to act on multiple, synergistic targets—including the direct inhibition of COX, LOX, and iNOS enzymes and the suppression of the master inflammatory NF-κB and MAPK signaling pathways—positions them as highly promising candidates for the development of novel anti-inflammatory therapeutics. The quantitative data clearly demonstrate their efficacy, often at low micromolar concentrations.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring, the prenyl group, and other functional moieties can lead to the optimization of potency and selectivity.[12]
-
Pharmacokinetic and Safety Profiling: In-depth studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds.
-
Advanced In Vivo Models: Efficacy should be confirmed in more complex, chronic models of inflammatory diseases such as arthritis, inflammatory bowel disease, or neuroinflammation.
-
Formulation and Drug Delivery: Developing novel delivery systems could enhance the bioavailability and targeted delivery of these often-lipophilic compounds, improving their therapeutic efficacy.
By pursuing these research avenues, the full therapeutic potential of hydroxy-prenylphenyl derivatives can be unlocked, paving the way for a new generation of effective and safe anti-inflammatory drugs.
References
- 1. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Prenylated Phenylpropenols and Coumarin Derivatives from Murraya exotica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
- 17. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Quest for Novel Bioactive Phenylpropanoids: An In-depth Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1] They play crucial roles in plant physiology, including providing structural support (lignin), protecting against UV radiation and pathogens, and mediating plant-pollinator interactions.[1] Beyond their significance in the plant kingdom, phenylpropanoids have garnered substantial interest in the pharmaceutical and nutraceutical industries due to their wide array of biological activities. These compounds have demonstrated potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them promising candidates for the development of new therapeutic agents.[2][3] This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of novel bioactive phenylpropanoids, with a focus on recent advancements and practical experimental protocols.
Discovery of Novel Bioactive Phenylpropanoids
The discovery of new phenylpropanoids often begins with the screening of natural sources, including terrestrial plants, marine organisms, and fungi. Bioassay-guided fractionation is a common strategy, where crude extracts are separated into fractions, and each fraction is tested for a specific biological activity. The most active fractions are then subjected to further purification to isolate the individual bioactive compounds.
Recent discoveries have unveiled novel phenylpropanoid structures with significant therapeutic potential. For instance, seven previously undescribed phenylpropanoid constituents, including bibenzyl and benzofuran (B130515) stilbene (B7821643) derivatives, were isolated from the aerial parts of Dioscorea polystachya in 2022.[4] Several of these new compounds exhibited noteworthy anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[4] Similarly, research in 2022 on Artemisia annua L. led to the isolation of four new phenylpropanoid glycosides, which were subsequently evaluated for their anti-inflammatory effects on interleukin-6 (IL-6) production.[5] Fungi have also emerged as a promising source, with new benzofuranoids and phenylpropanoid derivatives being isolated from the mangrove endophytic fungus Aspergillus sp. ZJ-68, some of which displayed potent α-glucosidase inhibitory and antibacterial activities.[6]
Isolation and Purification of Phenylpropanoids
The isolation of pure phenylpropanoids from complex natural extracts is a multi-step process that typically involves extraction, fractionation, and chromatography.
Experimental Protocol: Extraction and Fractionation
A generalized protocol for the extraction and fractionation of phenylpropanoids from plant material is as follows:
-
Plant Material Preparation: The plant material (e.g., leaves, stems, roots) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent. Maceration is a common technique where the powder is soaked in a solvent (e.g., methanol, ethanol, or a mixture with water) for an extended period with occasional agitation.[7] Other methods include Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction, which can enhance efficiency.[7]
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves suspending the extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This yields fractions enriched with compounds of different polarities.
Chromatographic Separation
Column chromatography is the cornerstone of purification. A variety of stationary and mobile phases can be employed depending on the polarity of the target phenylpropanoids.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)-Guided Isolation
Preparative HPLC is a high-resolution technique used for the final purification of compounds.
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of phenylpropanoids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of a weak solvent (e.g., water with 0.1% formic acid) and a strong solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program: The proportion of the strong solvent is gradually increased over time to elute compounds with increasing hydrophobicity. An example of a gradient program for the separation of phenylpropanoids from a nutmeg kernel extract is:
-
Start with 40% acetonitrile in 0.1% aqueous formic acid.
-
Hold at 40% for 2 minutes.
-
Increase to 100% acetonitrile over 30 minutes.
-
Hold at 100% for 2 minutes.
-
Return to 40% acetonitrile and re-equilibrate the column.[8]
-
-
Detection: A UV detector is commonly used, with the wavelength set to the absorption maximum of the target compounds (often around 280 nm or 320 nm for phenylpropanoids).
-
Fraction Collection: Fractions are collected based on the elution profile, and the purity of each fraction is assessed by analytical HPLC.
Structure Elucidation of Novel Phenylpropanoids
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: NMR-Based Structure Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy: These experiments reveal correlations between different nuclei and are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.
Bioactivity of Novel Phenylpropanoids
A wide range of in vitro assays are used to determine the biological activities of newly isolated phenylpropanoids.
Antioxidant Activity
The ability of a compound to scavenge free radicals is a common measure of its antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[5]
Anti-inflammatory Activity
The anti-inflammatory potential of phenylpropanoids is often assessed by their ability to inhibit the production of pro-inflammatory mediators in immune cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.[4]
Quantitative Data on Novel Bioactive Phenylpropanoids
The following tables summarize the bioactivity data for some recently discovered phenylpropanoids.
| Compound | Source | Bioactivity | IC₅₀/MIC Value | Reference |
| Bibenzyl Derivative 1 | Dioscorea polystachya | Anti-inflammatory (NO inhibition) | 9.3 µM | [4] |
| Bibenzyl Derivative 2 | Dioscorea polystachya | Anti-inflammatory (NO inhibition) | 25.4 µM | [4] |
| Bibenzyl Derivative 3 | Dioscorea polystachya | Anti-inflammatory (NO inhibition) | 15.7 µM | [4] |
| Benzofuran Stilbene Derivative 6 | Dioscorea polystachya | Anti-inflammatory (NO inhibition) | 32.3 µM | [4] |
| Phenylpropanoid Derivative 6 | Aspergillus sp. ZJ-68 | α-Glucosidase Inhibition | 12.4 µM | [6] |
| Phenylpropanoid Derivative 8 | Aspergillus sp. ZJ-68 | Antibacterial (S. aureus) | 12.5 µg/mL | [6] |
| Phenylpropanoid Derivative 11 | Aspergillus sp. ZJ-68 | Antibacterial (E. coli) | 4.15 µg/mL | [6] |
| Phenylpropanoid Glycoside 5 | Tabebuia avellanedae | Antioxidant (DPPH) | 0.12 µM | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Phenylpropanoids
Many of the anti-inflammatory effects of phenylpropanoids are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
For example, some paeonol (B1678282) derivatives have been shown to exert their anti-inflammatory effects by inhibiting the expression of Toll-like receptor 4 (TLR4), which in turn suppresses the activation of both the NF-κB and MAPK pathways.[3]
Caption: Phenylpropanoid inhibition of the NF-κB and MAPK signaling pathways.
Experimental Workflow
The overall process for the discovery and isolation of novel bioactive phenylpropanoids can be visualized as a systematic workflow.
Caption: General workflow for bioactive phenylpropanoid discovery.
Conclusion
The field of natural product chemistry continues to reveal novel phenylpropanoids with significant therapeutic potential. The systematic application of bioassay-guided fractionation, advanced chromatographic techniques, and powerful spectroscopic methods is essential for the successful discovery, isolation, and characterization of these valuable compounds. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers to explore the rich chemical diversity of phenylpropanoids and to unlock their potential for the development of new drugs and health-promoting agents. As our understanding of the signaling pathways modulated by these compounds deepens, so too will our ability to harness their bioactivities for human health.
References
- 1. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Four new phenylpropanoid glucosides from Artemisia annua L - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Phenylpropanoid Glycosides from Tabebuia avellanedae - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of prenylated chalcones, with a specific focus on analogues of the 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) scaffold. While direct research on this specific compound is limited, this guide synthesizes data from closely related analogues to elucidate the key structural determinants for biological activity, particularly antiproliferative and antioxidant effects. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one core, are a prominent class of flavonoids found in numerous plant species. They serve as precursors to other flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of prenyl groups to the chalcone (B49325) scaffold can significantly enhance these biological activities, largely by increasing the compound's lipophilicity and its affinity for biological membranes and protein targets. This guide focuses on elucidating the structure-activity relationships of chalcones bearing hydroxyl, methoxy (B1213986), and prenyl substituents, with the overarching goal of informing the rational design of novel therapeutic agents.
General Synthesis of Prenylated Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). For the synthesis of prenylated analogues, the prenyl group can be introduced either before or after the condensation reaction.
Figure 1: General synthesis workflow for prenylated chalcones.
Structure-Activity Relationship (SAR) Analysis
The biological activity of prenylated hydroxy-methoxyphenyl chalcones is highly dependent on the substitution pattern of the A and B aromatic rings, as well as the presence and position of the prenyl moiety.
Antiproliferative Activity
The cytotoxic effects of these chalcones have been evaluated against various cancer cell lines. The following table summarizes the key SAR findings from studies on closely related analogues.
| Compound/Analogue | A-Ring Substituents | B-Ring Substituents | Prenyl Position | IC50 (µM) on HeLa Cells[1] | Key Observations |
| Xanthohumol | 2',4'-dihydroxy-6'-methoxy | 4-hydroxy | 3'-prenyl | 9.4 ± 1.4 | Naturally occurring, moderate activity. |
| Desmethylxanthohumol | 2',4',6'-trihydroxy | 4-hydroxy | 3'-prenyl | Not specified, but active | Demonstrates the importance of the hydroxyl groups. |
| 3-Hydroxyxanthohumol | 2',4'-dihydroxy-6'-methoxy | 3,4-dihydroxy | 3'-prenyl | 2.5 ± 0.5 | Additional hydroxyl group on B-ring enhances activity. |
| Non-natural analogue | 2',3,4',5-tetrahydroxy-6'-methoxy | - | 3'-prenyl | 3.2 ± 0.4 | Multiple hydroxyl groups on A-ring contribute to high potency. |
| Helichrysetin | 2',4'-dihydroxy-6'-methoxy | 4-hydroxy | None | 5.2 ± 0.8 | Non-prenylated analogue with comparable activity to Xanthohumol. |
| 3-Hydroxyhelichrysetin | 2',4'-dihydroxy-6'-methoxy | 3,4-dihydroxy | None | 14.8 ± 2.1 | Removal of prenyl group from 3-Hydroxyxanthohumol decreases activity. |
-
Hydroxylation: An increased number of hydroxyl groups on both A and B rings generally enhances cytotoxic activity. The presence of a catechol moiety (3,4-dihydroxy) on the B-ring is particularly favorable.
-
Methoxylation: The presence of a methoxy group, as seen in Xanthohumol, contributes to the overall activity, but its replacement with a hydroxyl group can sometimes increase potency.
-
Prenylation: The prenyl group at the 3'-position of the A-ring appears to be crucial for the cytotoxicity of some analogues. Its removal can lead to a significant decrease in activity, especially in dihydroxylated derivatives. The prenyl group is thought to enhance lipophilicity, thereby improving membrane permeability and interaction with intracellular targets.[2]
Antioxidant Activity
The antioxidant potential of these compounds is typically evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.
| Compound/Analogue | ORAC Value (Trolox equivalents)[1] | Key Observations |
| Xanthohumol | Not specified, but active | Possesses antioxidant properties. |
| Desmethylxanthohumol | 3.8 ± 0.5 | High antioxidant activity. |
| 4'-Methylxanthohumol | 3.8 ± 0.4 | High antioxidant activity. |
| Helichrysetin | 4.4 ± 0.6 | The non-prenylated analogue shows the highest activity in this series. |
-
Hydroxylation: The presence of free hydroxyl groups is critical for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals.
-
Prenylation: In the case of antioxidant activity, the prenyl group does not always lead to enhanced potency. The non-prenylated analogue, helichrysetin, exhibited the highest ORAC value in the studied series.
Signaling Pathways
Chalcones are known to modulate several signaling pathways involved in inflammation and cancer progression. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Figure 2: Inhibition of the NF-κB signaling pathway by chalcones.
Chalcones can inhibit the NF-κB pathway at multiple points, including the inhibition of the IκB kinase (IKK) complex and the subsequent prevention of IκBα degradation. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of hydroxylated and prenylated chalcones.
Figure 3: Experimental workflow for chalcone synthesis.
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate substituted acetophenone and substituted benzaldehyde in ethanol.
-
Reaction Initiation: To the stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction Progression: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold dilute hydrochloric acid (HCl) to neutralize the base and precipitate the chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then purify by recrystallization from a suitable solvent, such as ethanol.
Biological Evaluation: Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone analogues (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Evaluation: DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of the chalcones.
-
Sample Preparation: Prepare solutions of the chalcone analogues in methanol (B129727) at various concentrations.
-
Reaction Mixture: In a 96-well plate, mix the chalcone solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
Conclusion
The structure-activity relationships of prenylated hydroxy-methoxyphenyl chalcones highlight the critical role of the substitution pattern on their biological activities. Specifically, the number and position of hydroxyl groups, the presence of a methoxy group, and the inclusion of a prenyl moiety are key determinants of their antiproliferative and antioxidant potential. The synthetic and analytical protocols provided in this guide offer a framework for the further exploration and optimization of this promising class of compounds for therapeutic applications. Future research should focus on the systematic synthesis and evaluation of analogues to further refine the SAR and identify lead compounds with enhanced potency and selectivity.
References
Methodological & Application
Application Note & Protocol: Quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), a novel isoflavonoid (B1168493) derivative, using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is intended to serve as a robust starting point for researchers and professionals in drug development and quality control. The protocol outlines instrumentation, chromatographic conditions, sample preparation, and a comprehensive method validation approach. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Introduction
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a synthetic isoflavonoid derivative with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, reliable, and cost-effective analytical technique for the quantification of such phenolic compounds. This application note details a proposed reversed-phase HPLC-UV method for its determination.
Experimental Protocol
This protocol is based on established methods for the analysis of similar isoflavonoid and phenolic compounds.[1][2][3][4]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Reference Standard: A certified reference standard of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) of known purity.
Chromatographic Conditions
The following conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 260 nm (based on typical isoflavone (B191592) absorbance)[4] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for biological matrices to remove interferences. For formulated products, a simple dilution with the mobile phase may be sufficient.
Example for a pharmaceutical formulation:
-
Accurately weigh a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration curve range.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low QC | 98 - 102 | < 2% |
| Medium QC | 98 - 102 | < 2% |
| High QC | 98 - 102 | < 2% |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low QC | < 2.0% | < 3.0% |
| Medium QC | < 2.0% | < 3.0% |
| High QC | < 2.0% | < 3.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in this application note.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Logical flow for HPLC method validation.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Novel Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of aromatic ketones that are precursors of flavonoids and isoflavonoids, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3] The evaluation of the cytotoxic effects of novel synthetic or natural chalcone (B49325) derivatives is a critical first step in the drug discovery pipeline. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and apoptotic potential of novel chalcones. The assays described herein are designed to quantify cell viability, measure membrane integrity, and elucidate the mechanisms of cell death, providing a robust framework for preclinical evaluation.
The recommended workflow begins with a primary cytotoxicity screening to determine the dose-response relationship and the half-maximal inhibitory concentration (IC50). Subsequent assays are then employed to investigate the underlying mechanisms of cytotoxicity, such as the induction of apoptosis or necrosis.
General Experimental Workflow
A systematic approach is essential for the comprehensive cytotoxic characterization of novel chalcones. The workflow begins with determining the optimal concentration range for cytotoxicity and then proceeds to more detailed mechanistic studies.
Caption: General workflow for assessing the cytotoxicity of novel chalcones.
Data Presentation: Summarized Cytotoxicity Data
The following tables summarize exemplary cytotoxicity data for various chalcones against different cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.
Table 1: IC50 Values of Selected Chalcones in Various Cancer Cell Lines
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Licochalcone A | A549 (Lung) | 46.13 | [4] |
| Licochalcone A | B-16 (Melanoma) | 25.89 | [4] |
| Trans-chalcone | A549 (Lung) | 81.29 | [4] |
| Trans-chalcone | B-16 (Melanoma) | 45.42 | [4] |
| 4-Methoxychalcone | B-16 (Melanoma) | 50.15 | [4] |
| Compound 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [5] |
| Compound 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [5] |
| Compound 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 | [5] |
| Compound 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 | [5] |
| Compound 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [5] |
| Compound 13 | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [5] |
| Chalcone 5 | CT-26 (Colon) | 32 | [6] |
Table 2: Assay Parameters and Conditions
| Parameter | MTT Assay | LDH Assay | Annexin V/PI Assay |
| Principle | Measures metabolic activity | Measures membrane integrity | Detects apoptosis |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Flow Cytometry (Fluorescence) |
| Incubation Time | 24, 48, or 72 hours | 24, 48, or 72 hours | 24 or 48 hours |
| Wavelength | 570 nm (reference ~630 nm) | 490 nm | FITC (Ex: 488 nm, Em: 530 nm), PI (Ex: 488 nm, Em: >617 nm) |
| Positive Control | Doxorubicin, Etoposide | Lysis Buffer (e.g., Triton X-100) | Staurosporine, Etoposide |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Untreated Cells | Untreated Cells |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[8]
Caption: Principle of the MTT assay for cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Novel chalcone stock solutions (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel chalcones in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the chalcones. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[7][9]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the chalcone concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12] It serves as an indicator of cell membrane integrity.[12]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Novel chalcone stock solutions (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, lysis buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[7]
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 10 minutes.[13]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Add 50 µL of stop solution to each well if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well or 12-well sterile tissue culture plates
-
Novel chalcone stock solutions (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel chalcones at concentrations around the predetermined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. The results are typically presented as a quadrant plot, from which the percentage of cells in each state (viable, early apoptotic, late apoptotic, necrotic) can be quantified.[7]
Signaling Pathways in Chalcone-Induced Cytotoxicity
Chalcones can induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic or mitochondrial pathway.[15][16] This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[17][18]
Caption: Simplified intrinsic apoptosis pathway induced by chalcones.
Further investigation into the specific signaling pathways affected by novel chalcones can be performed using techniques like Western blotting to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, caspases, and Bcl-2 family members.[2][16]
References
- 1. anjs.edu.iq [anjs.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 17. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Enzyme Inhibitory Activity of Prenylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated compounds are a diverse class of natural products characterized by the presence of a prenyl group, which often enhances their biological activity. This modification can increase the lipophilicity of the compounds, potentially leading to improved interaction with cellular membranes and protein targets.[1] Many prenylated compounds have been identified as potent enzyme inhibitors, making them attractive candidates for drug discovery and development.[2][3] These compounds have been shown to target a variety of enzymes involved in critical signaling pathways, including those related to inflammation, cancer, and metabolic diseases.[1][3][4]
This document provides a detailed protocol for assessing the enzyme inhibitory activity of prenylated compounds, including experimental design, data analysis, and visualization of results.
Data Presentation
The inhibitory activity of prenylated compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[5] The results of these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Enzyme Inhibitory Activity of Selected Prenylated Compounds
| Compound ID | Prenylated Compound | Target Enzyme | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| PC-001 | Xanthohumol | Quinone Reductase | 5.6 | Curcumin | 1.9 | [6] |
| PC-002 | Icaritin | Protein Kinase A | 2.3 | Staurosporine | 0.01 | Fictional Example |
| PC-003 | 8-Prenylnaringenin | Aromatase | 0.15 | Letrozole | 0.002 | Fictional Example |
Experimental Protocols
This section outlines a general protocol for determining the enzyme inhibitory activity of prenylated compounds using a 96-well plate format, which is suitable for medium to high-throughput screening.
Materials and Reagents
-
Purified target enzyme[7]
-
Substrate for the target enzyme[7]
-
Prenylated compounds to be tested
-
Known inhibitor of the target enzyme (positive control)[5]
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplates (clear, black, or white depending on the detection method)[5]
-
Multichannel pipettes
-
Microplate reader (absorbance, fluorescence, or luminescence)[7]
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps in the enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents :
-
Prepare a stock solution of the target enzyme in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km) of the enzyme.
-
Dissolve the prenylated compounds and the positive control inhibitor in DMSO to create high-concentration stock solutions (e.g., 10-100 mM).
-
-
Serial Dilution of Compounds :
-
Perform serial dilutions of the prenylated compound stock solutions in DMSO to create a range of concentrations to be tested (e.g., 100 µM to 0.01 µM).
-
Prepare similar dilutions for the positive control.
-
-
Assay Plate Setup :
-
Add a small volume (e.g., 1-2 µL) of the diluted prenylated compounds, positive control, and DMSO (as a negative control) to the wells of the 96-well plate.
-
Include wells with only buffer and substrate to measure the background signal.
-
Include wells with enzyme and substrate but no inhibitor for the 100% activity control.
-
-
Enzyme Addition and Pre-incubation :
-
Add the enzyme solution to each well containing the compounds and controls.
-
Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme before the reaction is initiated.[7]
-
-
Initiation of the Enzymatic Reaction :
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Signal Detection :
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Measure the signal (e.g., absorbance, fluorescence) at multiple time points or at a single endpoint using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition :
-
The percentage of enzyme inhibition for each concentration of the prenylated compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
-
Determine IC50 Value :
Signaling Pathway Modulation
Prenylated compounds can exert their biological effects by inhibiting enzymes that are key components of cellular signaling pathways. For example, some prenylated chalcones are known to be inducers of quinone reductase, an enzyme regulated by the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[4][6][10]
Keap1-Nrf2 Signaling Pathway Diagram
Caption: Inhibition of Keap1 by a prenylated compound prevents Nrf2 degradation, leading to its translocation to the nucleus and subsequent transcription of antioxidant genes like Quinone Reductase.
Conclusion
The protocol described in these application notes provides a robust framework for assessing the enzyme inhibitory activity of prenylated compounds. By following these guidelines, researchers can obtain reliable and reproducible data on the potency of these compounds, which is a critical step in the early stages of drug discovery and development. The inclusion of data on the modulation of specific signaling pathways can further elucidate the mechanism of action of these promising natural products.
References
- 1. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, catalysis, and inhibition mechanism of prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Prenylated chalcones and flavanones as inducers of quinone reductase in mouse Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Cancer Cell Lines
Disclaimer: Direct experimental data on the specific compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in cancer cell lines is not currently available in the public domain. The following application notes and protocols are based on studies of structurally similar compounds, namely prenylated bibenzyls, and are intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating the potential anticancer properties of this molecule.
Introduction
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) belongs to the class of prenylated bibenzyls. This class of natural products has garnered significant interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines. Structurally related compounds have been shown to induce cell death through mechanisms such as apoptosis and paraptosis, often involving the mitochondrial pathway. These findings suggest that 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) may hold promise as a novel therapeutic agent for cancer treatment.
Predicted Biological Activity
Based on the activity of analogous prenylated bibenzyls, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is hypothesized to exhibit antiproliferative and cytotoxic effects on cancer cells. The presence of hydroxyl and methoxyphenyl groups, along with a prenyl moiety, are structural features often associated with anticancer activity. The proposed mechanisms of action include the induction of programmed cell death (apoptosis) and potentially other forms of cell death, such as paraptosis.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the cytotoxic activities of various prenylated bibenzyls against different human cancer cell lines. This data can be used as a reference for designing experiments and predicting the potential efficacy of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate | A549 (Lung) | MTT Assay | 6.0 | [1] |
| Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate | NCI-H1299 (Lung) | MTT Assay | 5.1 | [1] |
| Radulapin D (a dimeric prenylated bibenzyl) | PC-3 (Prostate) | MTT Assay | N/A | [2] |
| Kurzphenol A (a prenylated bibenzyl with a benzofuran (B130515) ring) | A-549 (Lung) | MTT Assay | 9.76-30.14 µg/mL | [3] |
| Kurzphenol A (a prenylated bibenzyl with a benzofuran ring) | Hep G2 (Liver) | MTT Assay | 9.76-30.14 µg/mL | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer activity of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., A549, PC-3, HepG2)
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Proposed Experimental Workflow```dot
Caption: Hypothesized intrinsic apoptotic pathway induced by the target compound.
Conclusion
While direct experimental evidence is lacking for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), the data from structurally related prenylated bibenzyls provide a strong rationale for investigating its potential as an anticancer agent. The provided protocols and conceptual frameworks offer a starting point for researchers to explore its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Prenylated Bibenzyls from the Chinese Liverwort Radula constricta and Their Mitochondria-Derived Paraptotic Cytotoxic Activities [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Prenylated Bibenzyl Enantiomers from the Chinese Liverwort Radula apiculata and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Molecular Probe: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) - Application Notes and Protocols
Initial Assessment: Following a comprehensive search of available scientific literature and chemical databases, no information was found for the compound "1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)". This suggests that this specific chemical structure may be novel, not yet synthesized, or described under a different nomenclature.
The search yielded information on structurally related compounds, primarily derivatives of 1-(4-hydroxy-3-methoxyphenyl)ethanone and other phenylpropanoids. These related molecules exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, the unique combination of a 2-methoxyphenyl and a 3-prenylphenyl moiety as specified in the user's request does not appear in the public domain.
Consequently, the generation of detailed Application Notes and Protocols for "1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)" as a molecular probe is not possible at this time due to the absence of foundational data.
To proceed, clarification on the chemical structure or an alternative, documented molecular probe would be necessary. Should information on this specific compound become available, the following framework would be utilized to develop the requested Application Notes and Protocols.
Framework for Future Development:
This section outlines the structure and content that would be developed if and when scientific data for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) becomes available.
Introduction
-
1.1. Overview of the Molecular Probe: A summary of the compound's chemical structure, key physical and chemical properties (e.g., molecular weight, solubility, fluorescence characteristics), and its proposed or demonstrated mechanism of action as a molecular probe.
-
1.2. Principle of Application: An explanation of how the probe interacts with its biological target and how this interaction is detected and measured. This would include details on any signal transduction pathways it modulates or cellular components it binds to.
-
1.3. Potential Applications: A description of the potential research areas where this probe could be utilized, such as in drug discovery, cellular imaging, or biochemical assays.
Quantitative Data Summary
A series of tables would be generated to present all available quantitative data in a clear and comparative format.
-
Table 1: Physicochemical Properties
Property Value Units Reference Molecular Weight g/mol Absorbance Max (λmax) nm Emission Max (λem) nm Quantum Yield Extinction Coefficient M⁻¹cm⁻¹ Solubility (Aqueous) mg/mL | Solubility (Organic) | | mg/mL | |
-
Table 2: Biological Activity
Parameter Value Units Target Assay Conditions Reference IC₅₀ / EC₅₀ µM Binding Affinity (Kd) nM | Ki | | nM | | | |
Experimental Protocols
Detailed, step-by-step protocols for key experiments would be provided.
-
3.1. General Handling and Storage
-
Recommendations for receiving, storing, and handling the compound to ensure its stability and activity.
-
Safety precautions and personal protective equipment (PPE) guidelines.
-
-
3.2. Preparation of Stock Solutions
-
Detailed instructions for dissolving the compound to create a concentrated stock solution.
-
Recommended solvents and concentrations.
-
Storage conditions for the stock solution.
-
-
3.3. Protocol: In Vitro Binding Assay
-
A step-by-step guide for performing a binding assay to determine the affinity of the probe for its target. This would include reagent preparation, incubation conditions, separation of bound and free probe, and data analysis.
-
-
3.4. Protocol: Cellular Imaging
-
A detailed procedure for using the probe to visualize its target in cultured cells. This would cover cell culture conditions, probe loading, imaging parameters (e.g., excitation and emission wavelengths), and image analysis.
-
Visualizations
Graphviz diagrams would be created to illustrate key concepts and workflows.
-
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway initiated by the molecular probe.
-
Experimental Workflow Diagram
Caption: General workflow for cellular experiments using the molecular probe.
Application Notes and Protocols for Improving the Solubility of Poorly Soluble Phenylpropanoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylpropanoids are a large class of plant secondary metabolites with diverse and promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, their therapeutic potential is often limited by their poor aqueous solubility, which can lead to low bioavailability.[1][2][3] This document provides an overview of common techniques to enhance the solubility of phenylpropanoids and detailed protocols for selected methods.
Techniques for Solubility Enhancement
Several techniques can be employed to improve the solubility of poorly soluble phenylpropanoids. The choice of method depends on the physicochemical properties of the specific compound and the desired formulation.[4] Key approaches include:
-
Solid Dispersion: This technique involves dispersing the poorly soluble phenylpropanoid in a hydrophilic carrier matrix at a solid state.[1][5] The drug can exist in an amorphous or microcrystalline state, which enhances its dissolution rate.[2][6] Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and Pluronic F-127.[1][6][7]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9][10] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[3][9]
-
Co-solvency: The solubility of a phenylpropanoid in water can be increased by the addition of a water-miscible organic solvent in which the compound is more soluble.[11][12] This method is straightforward but may not be suitable for all dosage forms due to potential toxicity of the co-solvent.[11]
-
pH Adjustment: Phenylpropanoids with acidic or basic functional groups can have their solubility altered by adjusting the pH of the medium.[13][14][15] For phenolic compounds, increasing the pH above their pKa can significantly increase solubility due to the formation of more soluble phenolate (B1203915) salts.[14][15]
-
Particle Size Reduction: Reducing the particle size of the phenylpropanoid increases the surface area available for dissolution, thereby improving the dissolution rate.[16] Techniques such as micronization and nanosuspension are used to achieve this.[16][17]
-
Use of Surfactants: Surfactants can enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[18][19][20][21] This is a widely used technique in pharmaceutical formulations.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in the solubility of various phenylpropanoids using different techniques.
Table 1: Solubility Enhancement of Quercetin (B1663063) using Solid Dispersion
| Phenylpropanoid | Technique | Carrier/Excipient | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Quercetin | Spray Dried Solid Dispersion | PVP K-30 | 10:90 | ~5-fold increase (from 23.2 µg/mL to 116.6 µg/mL) | [6] |
| Quercetin | Spray Dried Solid Dispersion | PVP K30 and Pluronic F 127 | 1:1 (QC:PVP) with 5% PF 127 | Significant improvement in dissolution rate, with 95.1% dissolved in 60 minutes compared to the pure drug. | [2][7] |
Table 2: Solubility Enhancement of Resveratrol
| Phenylpropanoid | Technique | Carrier/Excipient | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Resveratrol | Effervescence Assisted Fusion | Water-soluble carrier and Sodium Bicarbonate | Not specified | Up to 10-fold increase in distilled water and phosphate (B84403) buffer | [22][23] |
| Resveratrol | Solid Dispersion | PEG | 1:4 | Noticeable increase in aqueous solubility | [5] |
| Resveratrol | Solid Lipid Nanoparticles | Stearic acid and PVA | Not specified | Approximately 3-fold increase | [24] |
Table 3: Solubility Enhancement of Curcumin
| Phenylpropanoid | Technique | Carrier/Excipient | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Curcumin | Heat Treatment | Water | N/A | 12-fold increase (from 0.6 µg/mL to 7.4 µg/mL) | [25] |
| Curcumin | Solid Dispersion | Pluronic F-127 | 1:3 | Complete dissolution in 30 minutes vs. 35% for pure drug | [1][26] |
| Curcumin | Cyclodextrin Complexation | DIMEB | 1:2 | ~1500-fold increase | [27] |
| Curcumin | Amorphous Solid Dispersion with Tryptophan | Tryptophan and Polymer | 10% Curcumin | Over 300-fold increase | [28] |
Table 4: Solubility Enhancement of Ferulic Acid using Co-solvency
| Phenylpropanoid | Technique | Co-solvent | Temperature | Solubility (Mole Fraction) | Reference |
| Ferulic Acid | Co-solvency | Neat Isopropanol | 318.2 K | 2.58 x 10⁻² | [11] |
| Ferulic Acid | Co-solvency | Neat Water | 298.2 K | 4.87 x 10⁻⁵ | [11] |
| Ferulic Acid | Co-solvency | Neat PEG-400 | 318.2 K | 1.94 x 10⁻¹ | [12] |
| Ferulic Acid | Co-solvency | Neat Water | 298.2 K | 4.90 x 10⁻⁵ | [12] |
| Ferulic Acid | Supercritical CO₂ with Co-solvent | 10% Ethanol in scCO₂ | 333 K, 40 MPa | 1.9 x 10⁻³ (mole fraction) | [29] |
Table 5: Solubility Enhancement of Phenylpropanoids using Cyclodextrin Complexation
| Phenylpropanoid | Cyclodextrin | Solubility Enhancement (St/S₀) at 10 mM CD | Reference |
| trans-Anethole | RAMEB | ~17-fold | [9] |
| Eugenol | RAMEB | ~10-fold | [9] |
| Isoeugenol | RAMEB | ~12-fold | [9] |
| Cinnamic acid | RAMEB | ~3-fold | [9] |
| p-Coumaric acid | RAMEB | ~2-fold | [9] |
| Ferulic acid | RAMEB | ~2-fold | [9] |
| Sinapic acid | RAMEB | ~1.5-fold | [9] |
St = solubility in CD solution, S₀ = intrinsic solubility in water, RAMEB = randomly methylated-β-cyclodextrin
Experimental Protocols
Protocol for Solid Dispersion of Quercetin using Spray Drying
Objective: To prepare a solid dispersion of quercetin with polyvinylpyrrolidone (PVP) K-30 to enhance its aqueous solubility and dissolution rate.[6]
Materials:
-
Quercetin (QC)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol
-
Spray dryer
-
Dissolution apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Spray Solution:
-
Prepare solutions with varying ratios of Quercetin to PVP K-30 (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 w/w).
-
For a 10:90 ratio, dissolve 1 g of Quercetin and 9 g of PVP K-30 in a suitable volume of ethanol.
-
Stir the solution until both components are completely dissolved.
-
-
Spray Drying:
-
Set the spray dryer parameters (e.g., inlet temperature, outlet temperature, feed rate, and atomization pressure) to optimal conditions for the solvent and materials used.
-
Feed the solution into the spray dryer to produce a fine powder.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Solubility Study: Determine the solubility of the pure quercetin and the prepared solid dispersions in a relevant aqueous medium (e.g., distilled water or phosphate buffer). Shake an excess amount of the powder in the medium for 24 hours at a constant temperature. Filter the suspension and analyze the filtrate for quercetin concentration using a UV-Vis spectrophotometer.
-
Dissolution Study: Perform in vitro dissolution studies using a USP dissolution apparatus. Place a known amount of the solid dispersion powder in the dissolution medium (e.g., phosphate buffer pH 6.8). Withdraw samples at predetermined time intervals, filter, and analyze for dissolved quercetin concentration.
-
Protocol for Cyclodextrin Complexation of Phenylpropanoids
Objective: To prepare and evaluate the solubility enhancement of a phenylpropanoid by complexation with a cyclodextrin.[9]
Materials:
-
Phenylpropanoid (e.g., Ferulic Acid)
-
β-Cyclodextrin (β-CD) or a derivative (e.g., RAMEB)
-
Distilled water
-
Shaking water bath
-
UV-Vis Spectrophotometer
-
0.45 µm syringe filters
Procedure:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of the phenylpropanoid to each cyclodextrin solution in separate vials.
-
Seal the vials and shake them in a constant temperature water bath (e.g., 25 °C) for 72 hours to reach equilibrium.
-
After equilibration, allow the suspensions to settle.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately and measure the concentration of the dissolved phenylpropanoid using a UV-Vis spectrophotometer at its λmax.
-
Plot the concentration of the dissolved phenylpropanoid against the concentration of the cyclodextrin to obtain a phase solubility diagram.
-
-
Data Analysis:
-
Determine the stoichiometry of the complex from the shape of the phase solubility diagram (a linear relationship, AL-type, suggests a 1:1 complex).
-
Calculate the stability constant (Kc) from the slope and the intrinsic solubility (S₀) of the phenylpropanoid using the following equation for a 1:1 complex: Kc = slope / (S₀ * (1 - slope))
-
Calculate the solubility enhancement ratio (St/S₀), where St is the solubility at a specific cyclodextrin concentration.
-
Protocol for Co-solvency Method for Ferulic Acid
Objective: To determine the solubility of ferulic acid in various co-solvent mixtures.[11][12]
Materials:
-
Ferulic Acid
-
Co-solvent (e.g., Isopropanol or PEG-400)
-
Distilled water
-
Glass vials
-
Shaking water bath or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of co-solvent mixtures with varying compositions by weight (e.g., 0%, 20%, 40%, 60%, 80%, and 100% v/v of the co-solvent in water).
-
-
Solubility Determination:
-
Add an excess amount of ferulic acid to screw-capped glass vials containing a known volume of each co-solvent mixture.
-
Place the vials in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 298.2 K).
-
Shake the vials for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute it with the appropriate mobile phase or solvent.
-
Analyze the concentration of ferulic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the mole fraction solubility of ferulic acid in each co-solvent mixture at the given temperature.
-
Plot the mole fraction solubility of ferulic acid as a function of the co-solvent concentration.
-
Conclusion
The solubility of poorly soluble phenylpropanoids can be significantly improved using various techniques, including solid dispersion, cyclodextrin complexation, and co-solvency. The choice of the most suitable method will depend on the specific phenylpropanoid and the intended application. The protocols and data presented in these notes provide a foundation for researchers to develop formulations with enhanced solubility and potentially improved bioavailability for this important class of natural compounds.
References
- 1. Different Approaches for Enhancement of Curcumin Aqueous Solubility and Dissolution rate [jabps.journals.ekb.eg]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 10. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 11. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic solubility and solvation behavior of ferulic acid in different (PEG-400 + water) binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.com [ijpbs.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. rjpdft.com [rjpdft.com]
- 23. researchgate.net [researchgate.net]
- 24. Solubility Enhancement of Resveratrol by Formulation of Solid Lipid Nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 25. researchgate.net [researchgate.net]
- 26. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 27. ddtjournal.net [ddtjournal.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of novel anti-inflammatory agents. Detailed protocols for three commonly used animal models of inflammation are provided, along with data presentation guidelines and visualizations of key inflammatory signaling pathways.
Section 1: Introduction to In Vivo Models of Inflammation
The in vivo assessment of novel anti-inflammatory compounds is a critical step in the drug development process. Animal models provide a complex physiological system to study the efficacy, mechanism of action, and potential side effects of a therapeutic candidate. The choice of model depends on the specific type of inflammation being targeted (acute vs. chronic) and the therapeutic goals. This document outlines three standard and well-characterized models: Carrageenan-Induced Paw Edema for acute inflammation, Lipopolysaccharide (LPS)-Induced Endotoxemia for systemic inflammation and cytokine response, and Collagen-Induced Arthritis (CIA) as a model for chronic autoimmune inflammation.
Section 2: Key Inflammatory Signaling Pathways
Understanding the molecular pathways that drive inflammation is crucial for the development of targeted therapies. Two of the most important signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals such as cytokines or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
MAPK Signaling Pathway:
The MAPK signaling cascade is another critical regulator of inflammation and other cellular processes like proliferation and apoptosis.[6] It consists of a series of protein kinases that phosphorylate and activate one another.[7] In mammals, the main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Inflammatory stimuli activate a cascade of MAP kinase kinase kinases (MAP3Ks), which in turn activate MAP kinase kinases (MAP2Ks), and finally the MAPKs themselves.[7] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to the production of inflammatory mediators.
Section 3: Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.[8][9] Carrageenan, a sulphated polysaccharide, is injected into the paw, inducing a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[9]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Formulation Strategies for Preclinical Studies of Hydrophobic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in preclinical drug development is the formulation of hydrophobic compounds for in vivo administration. Poor aqueous solubility can lead to low and erratic absorption, resulting in underestimated bioavailability and potentially misleading pharmacokinetic and toxicological data.[1] Selecting an appropriate formulation strategy is therefore critical to ensure adequate drug exposure in animal studies. This document provides detailed application notes and protocols for common formulation strategies used to enhance the solubility and bioavailability of hydrophobic drug candidates in preclinical research.
I. Formulation Selection Strategy
The choice of formulation depends on the physicochemical properties of the compound, the required dose, the route of administration, and the animal species being studied. A tiered approach is often recommended, starting with simpler methods and progressing to more complex formulations as needed.[2]
Caption: Decision workflow for selecting a preclinical formulation strategy.
II. Comparative Overview of Formulation Strategies
The following table summarizes key quantitative parameters for various formulation strategies to facilitate comparison.
| Formulation Strategy | Typical Drug Loading | Particle Size (if applicable) | Bioavailability Enhancement | Key Advantages |
| Co-solvent Solution | < 5% (w/v) | N/A | Variable, depends on precipitation in vivo | Simple, rapid preparation.[3] |
| Aqueous Suspension | Up to 40% (w/v) | 10-20 µm (milled) | Low to moderate | High drug loading possible. |
| Nanosuspension | 10-30% (w/v) | 100-400 nm | 2 to 10-fold | Increased dissolution rate and surface area.[4][5] |
| Lipid-Based (SEDDS) | 1-20% (w/v) | < 200 nm (emulsion) | 2 to >10-fold | Maintains drug in a solubilized state in vivo.[5][6] |
| Amorphous Solid Dispersion | 10-50% (w/w) | N/A | 2 to >10-fold | Enhances dissolution rate and apparent solubility.[7][8] |
| Cyclodextrin (B1172386) Complex | 1-20% (w/w) | N/A | 1.5 to 5-fold | Forms soluble inclusion complexes.[9] |
Application Note 1: Co-solvent-Based Solutions
Introduction: Co-solvency is a widely used and straightforward approach to solubilize hydrophobic compounds for preclinical studies.[10] This method involves dissolving the drug in a mixture of a water-miscible organic solvent (co-solvent) and an aqueous vehicle. Common co-solvents include polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3]
Advantages:
-
Simplicity and Speed: Formulations can be prepared quickly with standard laboratory equipment.[10]
-
Homogeneity: Provides a true solution, ensuring uniform dosing.
Limitations:
-
Precipitation upon Dilution: The drug may precipitate upon administration when the formulation mixes with aqueous physiological fluids, leading to variable absorption.[11]
-
Toxicity: Some co-solvents can cause toxicity, especially at high concentrations. The volume and concentration of the co-solvent must be carefully considered for the chosen animal model.
Experimental Protocol: Preparation of a Co-solvent Formulation
Materials:
-
Hydrophobic compound (API)
-
Co-solvent (e.g., PEG 400, Propylene Glycol)
-
Aqueous vehicle (e.g., Water for Injection, 0.9% Saline)
-
Glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of the API and place it in a glass vial.
-
Add the selected co-solvent to the vial. The volume will depend on the target concentration and the solubility of the API in the co-solvent.
-
Mix the contents using a vortex mixer or a magnetic stirrer until the API is completely dissolved. Gentle heating or sonication may be used to facilitate dissolution, but the stability of the compound under these conditions should be verified.[10]
-
Once the API is dissolved in the co-solvent, slowly add the aqueous vehicle to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.
-
Determine the pH of the final formulation and adjust if necessary, keeping in mind the stability of the API.
Application Note 2: Nanosuspensions
Introduction: Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, with a particle size typically below 1 µm.[4] This reduction in particle size increases the surface area of the drug, leading to a higher dissolution rate and improved bioavailability.[4] Nanosuspensions are stabilized by surfactants and/or polymers.
Advantages:
-
Enhanced Bioavailability: Significant improvement in oral absorption for BCS Class II compounds.[5]
-
High Drug Loading: Can accommodate a relatively high concentration of the drug.
-
Versatility: Can be administered via various routes, including oral, intravenous, and parenteral.
Limitations:
-
Physical Instability: Particles may aggregate or undergo crystal growth (Ostwald ripening) over time.[12]
-
Specialized Equipment: Preparation often requires high-energy processes like media milling or high-pressure homogenization.
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling (Lab Scale)
Caption: Workflow for preparing a nanosuspension by wet media milling.
Materials:
-
Hydrophobic compound (API)
-
Stabilizer(s) (e.g., Poloxamer 188, HPMC, Tween 80)
-
Dispersion medium (e.g., Water for Injection)
-
Milling media (e.g., Yttria-stabilized zirconia beads, 0.3-0.5 mm diameter)
-
Planetary ball mill or a benchtop stirred media mill
-
Glass vials or milling chamber
-
Sieve to separate beads
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen surfactant(s) and/or polymer(s) in the dispersion medium.
-
Create a pre-suspension by dispersing the API powder in the stabilizer solution.
-
Add the milling media to a vial or the milling chamber. The volume of the beads should be approximately 50-60% of the total volume.
-
Add the pre-suspension to the milling container.
-
Mill the suspension at a set speed (e.g., 500 rpm) for a predetermined duration (e.g., 12-24 hours).[13] The optimal milling time should be determined experimentally by taking samples at different time points and measuring the particle size.
-
After milling, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Application Note 3: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Introduction: Lipid-based formulations, particularly SEDDS, are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[14] The drug remains dissolved in the lipid droplets, bypassing the dissolution step and enhancing absorption.[11]
Advantages:
-
Significant Bioavailability Enhancement: Particularly effective for highly lipophilic drugs (Log P > 5).[15]
-
Protection from Degradation: Can protect the drug from enzymatic degradation in the GI tract.
-
Reduced Food Effect: May reduce the variability in absorption observed between fed and fasted states.
Limitations:
-
Excipient Selection: Requires careful screening of oils, surfactants, and co-solvents for drug solubility and miscibility.
-
Potential for GI Irritation: High concentrations of some surfactants can cause gastrointestinal irritation.[15]
Experimental Protocol: Preparation of a SEDDS Formulation
Materials:
-
Hydrophobic compound (API)
-
Oil (e.g., Capryol 90, Peceol, Olive oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol P, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or heater
Procedure:
-
Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the desired ratio.
-
Heat the mixture to 30-50°C to facilitate mixing and dissolution.[15]
-
Add the pre-weighed API to the excipient mixture.
-
Stir the mixture using a magnetic stirrer until the API is completely dissolved and the solution is clear and homogenous.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 100 µL) of the prepared SEDDS formulation to a larger volume of distilled water (e.g., 500 mL) at 37°C with gentle stirring (e.g., 50 rpm) to mimic GI conditions.[14]
-
Observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.
-
-
Characterization: Measure the droplet size and PDI of the resulting emulsion using DLS.
Application Note 4: Amorphous Solid Dispersions (ASD)
Introduction: Amorphous solid dispersions involve dispersing the hydrophobic drug in an amorphous state within a hydrophilic polymer matrix.[16] The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its crystalline counterpart.[7] Common polymers used include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copovidone.
Advantages:
-
Marked Increase in Apparent Solubility and Dissolution Rate. [8]
-
Stabilization of the Amorphous State: The polymer matrix can inhibit the recrystallization of the drug.
-
Can be formulated into conventional solid dosage forms.
Limitations:
-
Physical Instability: The amorphous drug can recrystallize over time, especially in the presence of heat and humidity.
-
Manufacturing Process: Techniques like spray drying and hot-melt extrusion require specialized equipment and process optimization.[7]
Experimental Protocol: Preparation of an ASD by Spray Drying (Lab Scale)
Materials:
-
Hydrophobic compound (API)
-
Amorphous polymer (e.g., HPMCAS-LF, PVP VA64)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Lab-scale spray dryer
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
Procedure:
-
Prepare a feed solution by completely dissolving both the API and the polymer in a common volatile organic solvent. The total solids concentration is typically in the range of 5-25% (w/w).[7]
-
Set up the spray dryer with the appropriate inlet temperature (e.g., 60-100°C), gas flow rate, and solution feed rate. These parameters need to be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API.[8]
-
Pump the feed solution through the atomizer nozzle into the drying chamber.
-
The rapid evaporation of the solvent from the atomized droplets results in the formation of solid particles of the drug dispersed in the polymer matrix.
-
Collect the dried powder from the cyclone separator.
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the dissolution rate of the ASD with the crystalline API.
-
Application Note 5: Cyclodextrin-Based Formulations
Introduction: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating the drug and increasing its apparent aqueous solubility.[9] Commonly used cyclodextrins in preclinical studies include hydroxypropyl-β-cyclodextrin (HP-β-CD).
Advantages:
-
Increased Aqueous Solubility and Stability. [9]
-
Relatively simple preparation methods.
-
Well-established safety profile for certain derivatives.
Limitations:
-
Limited Drug Loading: The stoichiometry of the complex (usually 1:1) limits the amount of drug that can be complexed.
-
Potential for Nephrotoxicity: Some parent cyclodextrins can be associated with kidney toxicity at high doses.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading
Materials:
-
Hydrophobic compound (API)
-
Cyclodextrin (e.g., HP-β-CD)
-
Water or a water-alcohol mixture
-
Mortar and pestle
-
Oven or vacuum oven for drying
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water or a water-alcohol mixture to the cyclodextrin to form a paste.
-
Add the API to the paste.
-
Knead the mixture thoroughly with the pestle for a specified period (e.g., 30-60 minutes). The kneading process facilitates the interaction between the drug and the cyclodextrin cavity.[17]
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum oven until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a uniform powder.
-
Characterization:
-
Confirm complex formation using DSC, which would show the disappearance of the drug's melting endotherm.[17]
-
Conduct phase solubility studies to determine the stoichiometry of the complex and the stability constant.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gelteq study shows 300% early boost in oral drug uptake | GELS Stock News [stocktitan.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. ajptonline.com [ajptonline.com]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Chalcone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of chalcone (B49325) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the purity and yield of your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental work, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Chalcone | Sub-optimal Reaction Conditions: Incorrect choice of catalyst, solvent, temperature, or reaction time can hinder the reaction.[1] | Optimize Reaction Parameters: Systematically vary the catalyst (e.g., NaOH, KOH), solvent (e.g., ethanol, methanol), and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Green chemistry approaches like solvent-free grinding may also improve yields.[3] |
| Side Reactions: Competing reactions such as the Cannizzaro reaction of the aromatic aldehyde or self-condensation of the ketone can consume starting materials.[1] | Control Stoichiometry and Temperature: Use a 1:1 stoichiometric ratio of the ketone to the aldehyde to minimize bis-condensation products.[1] Lowering the reaction temperature and using a lower concentration of the base catalyst can reduce the likelihood of the Cannizzaro reaction.[4] | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor and Extend Reaction Time: Regularly check the reaction's progress with TLC. If starting materials are still present after an extended period, consider increasing the reaction time or temperature.[1] | |
| Multiple Spots on TLC Plate | Presence of Unreacted Starting Materials: The reaction did not go to completion. | Optimize Reaction Conditions: Refer to the solutions for "Low Yield of Chalcone" to drive the reaction to completion. |
| Formation of Side Products: As mentioned above, side reactions can lead to a mixture of products.[1] | Minimize Side Reactions: Employ the strategies outlined for minimizing side reactions in the "Low Yield of Chalcone" section. | |
| Isomerization on Silica (B1680970) Gel: Some chalcone derivatives, particularly 2'-hydroxychalcones, can cyclize to form flavanones in the acidic environment of silica gel.[5] | Use Deactivated Silica Gel: Neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (B128534) (e.g., 1% in the eluent) before use in column chromatography.[5] | |
| Product is an Oil, Not a Solid | Presence of Impurities: Residual solvents or byproducts can prevent crystallization.[5][6] | Purify by Column Chromatography: Before attempting recrystallization, purify the crude product using column chromatography to remove impurities.[6] |
| Low Melting Point of the Chalcone: Some chalcone derivatives naturally have low melting points and exist as oils at room temperature.[5] | High Vacuum and Alternative Purification: Place the oily product under a high vacuum to remove any trapped solvents.[5] If it remains an oil, purification is achieved by removing the solvent under reduced pressure after chromatography.[6] | |
| Residual Solvent: Trapped solvent molecules can inhibit the formation of a crystal lattice.[5] | Apply High Vacuum: Use a high vacuum pump for several hours to thoroughly remove residual solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcone derivatives?
A1: The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.[7][8] This reaction involves the base-catalyzed condensation of an aromatic ketone (like acetophenone) with an aromatic aldehyde (like benzaldehyde).[3][8]
Q2: How can I monitor the progress of my chalcone synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of a chalcone synthesis.[1][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A common eluent system for TLC analysis of chalcones is a mixture of hexane (B92381) and ethyl acetate, with ratios such as 3:1 or 9:1 being good starting points.[6]
Q3: My chalcone product is impure after the initial workup. What is the best way to purify it?
A3: The two primary methods for purifying crude chalcone products are recrystallization and column chromatography.[10] Recrystallization is often effective if the product is a solid and can yield a high-purity crystalline product.[11][12] Column chromatography is a more general technique that can be used to separate the desired chalcone from starting materials and byproducts, even if the product is an oil.[6]
Q4: What is a good solvent for recrystallizing chalcone derivatives?
A4: Ethanol, particularly 95% ethanol, is a widely used and effective solvent for the recrystallization of many chalcone derivatives.[6] The ideal solvent is one in which the chalcone is soluble when hot but sparingly soluble at room temperature, while impurities remain either soluble or insoluble at all temperatures. It is always recommended to perform small-scale solvent screening to find the optimal recrystallization solvent for your specific compound.
Q5: I performed a Wittig reaction to synthesize my chalcone and now have triphenylphosphine (B44618) oxide as a major impurity. How can I remove it?
A5: A simple and effective method for removing triphenylphosphine oxide is to filter the crude reaction mixture through a short plug of silica gel.[6] This technique is often sufficient to separate the desired chalcone from the byproduct.
Quantitative Data on Chalcone Synthesis and Purification
The following tables provide quantitative data to aid in the optimization of your experimental procedures.
Table 1: Comparison of Chalcone Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Yield (%) | Reference |
| Reflux | KOH | Ethanol | 9.2 | [3] |
| Grinding | KOH | Solvent-free | 32.6 | [3] |
| Concentrated Solar Radiation | Not specified | Not specified | 88.29 | [13] |
Table 2: Effect of Recrystallization Solvent on Product Yield
| Compound | Recrystallization Solvent | Yield (%) |
| Derivative 1 | Isopropanol | >90 |
| Derivative 1 | Ethanol | ~70 |
| Derivative 1 | Ethanol/Water (2:1) | >90 |
| Derivative 2 | Isopropanol | >90 |
| Derivative 2 | Ethanol | ~60 |
| Derivative 2 | Ethanol/Water (2:1) | ~85 |
| Derivative 3 | Isopropanol | ~85 |
| Derivative 3 | Ethanol | ~50 |
| Derivative 3 | Ethanol/Water (2:1) | ~80 |
| Adapted from a study on related compounds, illustrating the potential for significant yield loss depending on the solvent choice. |
Table 3: Typical HPLC Method Validation Parameters for Chalcone Purity Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.9961 | [14] |
| Limit of Detection (LOD) | 0.2 - 0.77 µM | [14] |
| Limit of Quantification (LOQ) | 0.6 - 2.34 µM | [14] |
| Precision (%RSD) | Intraday: 0.59%, Interday: 0.90% | [14] |
| Accuracy (% Recovery) | 98.8 ± 1.3% to 99.5 ± 0.9% | [14] |
Experimental Protocols
Protocol 1: General Procedure for Chalcone Synthesis via Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone (B1666503) derivative (1 equivalent) in ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (KOH).[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.[15]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.[16]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.[1]
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
Protocol 2: Purification of Chalcone by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude chalcone in various solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[17]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[6]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[17][18]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[6]
Protocol 3: Purification of Chalcone by Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent system. A good eluent system will give the desired chalcone an Rf value of approximately 0.3-0.5 and provide good separation from impurities.[6]
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of chalcone derivatives.
Caption: Key signaling pathways modulated by chalcone derivatives, leading to their diverse biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Technical Support Center: HPLC Analysis of Polyphenolic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polyphenolic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed troubleshooting steps and preventative measures.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q1: My chromatogram shows significant peak tailing for my polyphenolic compounds. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in the analysis of polar compounds like polyphenols.[1][2] It can lead to inaccurate quantification and reduced resolution.[1] The primary causes often revolve around secondary interactions between the analytes and the stationary phase.[1][3]
Here is a systematic approach to troubleshoot peak tailing:
-
Mobile Phase pH Adjustment: Many polyphenols are acidic. An un-optimized mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak distortion.[1][4] Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of phenolic acids, leading to improved peak shape.[3] This also protonates residual silanol (B1196071) groups on the silica-based stationary phase, reducing unwanted secondary interactions.[3] The use of a buffer is recommended to maintain a stable pH.[3]
-
Column Choice and Condition:
-
End-Capped Columns: Modern columns are often "end-capped," which chemically deactivates most of the residual silanol groups that cause secondary interactions.[3]
-
Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic polyphenols.[3]
-
Column Contamination: A contaminated or degraded column can develop active sites that cause tailing.[3] Try flushing the column with a strong solvent according to the manufacturer's instructions or replacing the column if it is old.[3] Using a guard column can help protect the analytical column from strongly retained impurities.[3]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[1][4] To check for mass overload, try reducing the injection volume or diluting the sample. If the peak shape improves, overload was the likely cause.[4][5]
Q2: My peaks are fronting. What does this indicate?
A2: Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can indicate specific problems such as sample overload (injecting too high a concentration) or a collapsed column bed.[2][3][4] To troubleshoot, try reducing the injection volume or sample concentration.[4] If the problem persists, the column may be damaged and require replacement.[5]
Q3: What causes split peaks in my chromatogram?
A3: Split peaks can arise from several issues:
-
Column Void: A void at the inlet of the column can cause the sample to travel through two different paths, resulting in a split peak.[4] This can be caused by dropping the column or sudden pressure changes.[4]
-
Partially Clogged Frit: A blockage in the inlet frit of the column can lead to an uneven flow distribution.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Issue 2: Retention Time Variability
Q4: My retention times are drifting during a sequence of analyses. What could be the cause?
A4: Drifting retention times can compromise peak identification and integration. Common causes include:
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase, especially when changing mobile phases, can cause retention times to drift.[6] It is recommended to flush the column with 10-20 column volumes of the new mobile phase before starting the analysis.[6]
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent, leading to longer retention times.[7] This is more noticeable with pre-mixed mobile phases.[7] Using an online mixer or ensuring a tight seal on the mobile phase reservoir can mitigate this.[7]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times, as temperature influences mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[7][8] The use of a column oven is crucial for maintaining a stable temperature.[9][10] A change of just 1°C can alter retention times by approximately 2%.[8]
-
Flow Rate Inconsistency: A malfunctioning pump or check valves can lead to an unstable flow rate, directly impacting retention times.[7] Regularly check the flow rate accuracy of your pump.[7]
Q5: I'm observing sudden, random shifts in retention times between injections. What should I check?
A5: Abrupt and unpredictable retention time changes often point to instrumental issues:
-
Pump Malfunction: Air bubbles in the pump head or failing pump seals can cause inconsistent flow rates.[11] Degassing the mobile phase and regularly maintaining pump seals are important preventative measures.[11]
-
Leaky System: A leak in the system, even a small one, will cause a drop in pressure and affect the flow rate, leading to variable retention times. Carefully inspect all fittings and connections for any signs of leakage.[11]
-
Injector Problems: A faulty injector or a partially blocked sample loop can lead to inconsistent injection volumes and retention times.
Troubleshooting Workflow for Retention Time Variability
Caption: A systematic approach to diagnosing retention time variability.
Issue 3: Poor Resolution
Q6: I have co-eluting or poorly resolved peaks. How can I improve the separation?
A6: Poor resolution can prevent accurate quantification of individual polyphenolic compounds.[1] Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you can systematically adjust the following parameters:
-
Optimize Selectivity (α):
-
Mobile Phase Composition: Altering the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly change the selectivity between two analytes.
-
Mobile Phase pH: For ionizable polyphenols, adjusting the pH can change their retention behavior and improve separation.[12]
-
Stationary Phase: Changing the column to one with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can provide a different selectivity.[3]
-
-
Increase Column Efficiency (N):
-
Increase Retention Factor (k'):
-
Decrease Mobile Phase Strength: Reducing the percentage of the organic solvent in the mobile phase will increase the retention time of the analytes, which can lead to better separation of early eluting peaks.
-
Issue 4: Baseline Problems (Noise and Drift)
Q7: My baseline is noisy and/or drifting. What are the common causes and solutions?
A7: A stable baseline is essential for accurate peak detection and integration, especially for low-concentration analytes.[14]
-
Baseline Noise (Short-term, rapid fluctuations): [14]
-
Air Bubbles: Air bubbles in the detector cell or pump are a common cause of noise.[6][15] Ensure the mobile phase is thoroughly degassed.[6][15]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can introduce noise.[6] Always use HPLC-grade solvents and prepare fresh mobile phases.[6]
-
Detector Lamp Issues: An aging detector lamp can cause an unstable baseline.
-
-
Baseline Drift (Slow, gradual change): [14]
-
Temperature Fluctuations: Poor temperature control of the column and detector can cause the baseline to drift.[9]
-
Mobile Phase Instability: Changes in the mobile phase composition or pH during a run can lead to drift.[9] This is particularly relevant for gradient elution.
-
Column Bleed or Contamination: Strongly retained compounds from previous injections slowly eluting from the column can appear as a rising baseline.[6] Flushing the column with a strong solvent can help.[6]
-
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Retention Time and Tailing Factor of Selected Phenolic Acids
| Phenolic Acid | Mobile Phase pH | Retention Time (min) | Tailing Factor |
| Gallic Acid | 2.5 | 4.8 | 1.1 |
| 3.5 | 4.2 | 1.3 | |
| 4.5 | 3.5 | 1.8 | |
| Caffeic Acid | 2.5 | 8.2 | 1.0 |
| 3.5 | 7.5 | 1.2 | |
| 4.5 | 6.8 | 1.6 | |
| Ferulic Acid | 2.5 | 10.5 | 1.1 |
| 3.5 | 9.8 | 1.3 | |
| 4.5 | 9.1 | 1.7 | |
| Conditions: C18 column (150 x 4.6 mm, 5 µm), Temperature: 30°C, Flow Rate: 1.0 mL/min, Mobile Phase: Acetonitrile/Water with phosphoric acid to adjust pH. |
Table 2: Impact of Column Temperature on Resolution of Flavonoid Glycosides
| Temperature (°C) | Resolution (Quercetin-3-glucoside / Kaempferol-3-glucoside) |
| 25 | 1.4 |
| 30 | 1.7 |
| 35 | 1.9 |
| 40 | 1.8 |
| Conditions: C18 column (150 x 4.6 mm, 5 µm), Flow Rate: 0.8 mL/min, Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water. |
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of Phenolic Acids and Flavonoids
This method is suitable for the routine analysis of a wide range of polyphenolic compounds in plant extracts and other matrices.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 5 95 5 40 60 40 45 20 80 50 20 80 55 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD), monitoring at 280 nm (for phenolic acids) and 320 nm (for flavonoids).
-
Injection Volume: 10 µL
-
Sample Preparation: Samples should be dissolved in a solvent mixture similar to the initial mobile phase (e.g., 95:5 Water/Acetonitrile). Filtration through a 0.45 µm syringe filter is required before injection.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. phenomenex.com [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Bioactive Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a bioactive compound binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a major concern as they can lead to misinterpretation of experimental data, where the observed phenotype may be due to an off-target effect rather than the modulation of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and lead to a lack of translation from promising preclinical results to clinical applications due to unforeseen side effects.[1]
Q2: How can I proactively assess the potential for off-target effects with my novel compound?
A2: A multi-faceted approach is recommended, combining computational and experimental methods early in the development process. In silico tools can predict potential off-target interactions based on the compound's structure.[2] Experimentally, broad-spectrum screening assays, such as kinome profiling or cell microarray screening, can identify unintended binding partners.[3]
Q3: What are some initial steps to take in a cell-based assay to distinguish between on- and off-target effects?
A3: A crucial first step is to establish a "therapeutic window" by generating concentration-response curves for both the desired on-target activity and general cytotoxicity.[1] Additionally, employing proper controls is essential. This includes using a vehicle control (e.g., DMSO), a positive control known to elicit the on-target effect, and, if available, a structurally similar but inactive analog of your compound as a negative control.[1] Testing the compound in a cell line that does not express the intended target can also help identify off-target-driven phenotypes.[1]
Q4: What is the role of Structure-Activity Relationship (SAR) in mitigating off-target effects?
A4: Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that explores how modifications to a molecule's structure affect its biological activity.[3] By systematically altering the chemical structure of a compound and observing the impact on both on-target potency and off-target interactions, researchers can identify the structural features crucial for desired activity and those that contribute to off-target binding.[4][5] This iterative process of design, synthesis, and testing helps in optimizing lead compounds to enhance their selectivity and reduce unwanted side effects.[6]
Troubleshooting Guides
Problem 1: My compound shows the desired phenotype, but I suspect it might be due to an off-target effect.
-
Troubleshooting Steps:
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein.[7] If the compound's phenotype persists in the absence of the target, it is likely an off-target effect.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to the intended target in the cellular environment.[8][9] A lack of a thermal shift suggests the compound may not be engaging the target at the concentrations tested.
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream effect of the target's activity.
-
Inactive Control Compound: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. If this control compound produces the same phenotype, it points towards an off-target effect related to the chemical scaffold.[1]
-
Problem 2: I am observing significant cytotoxicity at concentrations close to the effective dose for my on-target activity.
-
Troubleshooting Steps:
-
Off-Target Screening: Employ a broad off-target screening panel, such as a cell microarray or chemoproteomics, to identify potential unintended binding partners that could be mediating the toxic effects.
-
Pathway Analysis: Use techniques like RNA-seq or phospho-proteomics to identify signaling pathways that are dysregulated at toxic concentrations of your compound. This can provide clues about the off-target mechanism.[1]
-
SAR Optimization: If specific off-targets are identified, use SAR principles to modify the compound's structure to reduce its affinity for the toxicity-mediating off-targets while maintaining on-target potency.[4]
-
Problem 3: My experimental results are inconsistent or not reproducible.
-
Troubleshooting Steps:
-
Compound Stability: Assess the stability of your compound in the cell culture medium over the time course of your experiment. Degradation of the compound can lead to variable results.[1]
-
Cell Culture Consistency: Ensure that cell passage number, confluency, and overall health are consistent across experiments.[1]
-
Assay Interference: Rule out the possibility that your compound is interfering with the assay technology itself (e.g., auto-fluorescence in a fluorescence-based assay).[10] Run appropriate controls, such as testing the compound in a cell-free assay system.
-
Data Presentation
Table 1: Comparison of In Silico Off-Target Prediction Tool Categories
| Tool Category | Prediction Mechanism | Advantages | Limitations |
| Alignment-Based | Compares compound structure or target sequence to databases of known interactions (e.g., BLAST, Bowtie).[11] | Fast and useful for initial screening against large databases. | May not consider complex biological factors like protein conformation or cellular context. |
| Machine Learning-Based | Uses algorithms (e.g., Support Vector Machines, Random Forests) trained on known on- and off-target data to predict interactions. | Can identify complex patterns and relationships that are not apparent from simple sequence or structure comparison. | Performance is highly dependent on the quality and size of the training dataset; may be prone to overfitting.[11] |
| Deep Learning-Based | Employs deep neural networks to learn from vast datasets of compound structures and their biological activities. | Can capture highly complex and non-linear relationships, potentially leading to more accurate predictions. | Requires very large and high-quality datasets for training; models can be "black boxes," making it difficult to interpret the reasoning behind a prediction. |
Table 2: Overview of Experimental Platforms for Off-Target Profiling
| Platform | Principle | Throughput | Key Advantages | Key Disadvantages |
| Cell Microarray (e.g., Retrogenix) | A library of human plasma membrane and secreted proteins are overexpressed in human cells, and the binding of the test compound is detected. | High | Highly specific with a low false-positive rate; provides biologically relevant context. | May not detect interactions with intracellular proteins. |
| Chemoproteomics (e.g., ABPP, CCCP) | Uses chemical probes to identify the binding partners of a compound in a complex biological sample like a cell lysate.[12] | Medium to High | Unbiased, proteome-wide screening; can identify both on- and off-targets simultaneously.[13] | Can be technically challenging and may require chemical modification of the compound. |
| Cell Painting | An image-based assay that uses multiple fluorescent dyes to create a detailed morphological profile of cells treated with a compound.[14] | High | Unbiased and can detect a wide range of cellular effects; can help to cluster compounds with similar mechanisms of action.[15] | Does not directly identify the off-target protein; requires sophisticated image analysis. |
| Kinase Profiling Panels | The compound is screened against a large panel of purified kinases to determine its inhibitory activity. | High | Provides quantitative data (e.g., IC50 values) on kinase selectivity. | Limited to the kinases included in the panel; does not assess activity in a cellular context. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a compound to its intended target protein in a cellular environment.[8]
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods like ELISA or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Protocol 2: siRNA-Mediated Knockdown for On-Target Validation
Objective: To determine if the observed phenotype of a compound is dependent on the presence of its intended target.[17]
-
siRNA Transfection:
-
Seed cells in multi-well plates to achieve 50-70% confluency at the time of transfection.
-
Prepare two sets of siRNA: one targeting the gene of interest and a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After a sufficient incubation period for the siRNA to take effect (typically 24-48 hours), treat the cells with the bioactive compound or a vehicle control.
-
-
Phenotypic and Molecular Analysis:
-
Phenotypic Assay: Perform the relevant assay to measure the phenotype of interest (e.g., cell viability, reporter gene expression). Compare the effect of the compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A diminished effect of the compound in the knockdown cells suggests the phenotype is on-target.
-
Target Knockdown Confirmation: Harvest a parallel set of cells to confirm the knockdown of the target protein by Western blot or qPCR. This is crucial to ensure the experiment was technically successful.
-
Mandatory Visualization
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Iterative cycle of Structure-Activity Relationship (SAR) for lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 5. monash.edu [monash.edu]
- 6. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 7. licorbio.com [licorbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenovista.com [phenovista.com]
- 16. Target engagement assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
Enhancing the stability of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in solution
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is changing color (e.g., turning yellow/brown). What is happening?
This is a common sign of degradation. Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to oxidation. This process can be accelerated by factors like exposure to light, elevated pH (alkaline conditions), the presence of dissolved oxygen, and trace metal ions in the solvent. The color change is due to the formation of quinone-type structures and other polymerization products.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
For maximum stability, acidic conditions are generally preferred. A pH range of 3.0 to 5.0 is often recommended for similar polyphenolic compounds to minimize oxidation and other degradation pathways. Alkaline conditions (pH > 7) will significantly increase the rate of degradation.
Q3: The compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability in solution?
This compound has low aqueous solubility. To improve this, consider the following:
-
Co-solvents: Use a mixture of buffer and a water-miscible organic solvent. Common choices include ethanol (B145695), methanol, DMSO, or propylene (B89431) glycol. Start with a small percentage of the organic solvent and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture).
-
pH Adjustment: As mentioned, a slightly acidic pH may not only improve stability but can also influence solubility.
-
Excipients: Encapsulation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) has been shown to enhance both the solubility and stability of similar compounds by protecting the sensitive functional groups.
Q4: What are the primary factors that degrade this compound in solution?
The main factors contributing to the degradation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) are:
-
High pH: Alkaline conditions deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.
-
Light Exposure: UV and even visible light can induce photochemical degradation (photolysis).
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
-
Oxygen: The presence of dissolved oxygen is a key factor in oxidative degradation.
-
Metal Ions: Divalent metal ions like Cu²⁺ and Fe²⁺ can catalyze oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid color change in solution. | Oxidation | - Prepare solutions fresh, just before use.- Use deoxygenated solvents (e.g., sparge with nitrogen or argon).- Work under dim light or use amber vials.- Add a chelating agent like EDTA (0.1 mM) to sequester metal ions.- Store stock solutions at -20°C or -80°C. |
| Precipitation in aqueous media. | Low Solubility | - Prepare a high-concentration stock in 100% DMSO or ethanol.- For working solutions, dilute the stock into your aqueous buffer immediately before use.- Increase the percentage of co-solvent (e.g., up to 10% ethanol or 1% DMSO), if your experiment allows.- Investigate the use of cyclodextrins to form an inclusion complex. |
| Loss of biological activity over time. | Chemical Degradation | - Confirm the stability of the compound under your specific experimental conditions (pH, temperature, media) using HPLC.- Maintain a slightly acidic pH (4-6) in your solutions if possible.- Add an antioxidant like ascorbic acid or BHT, but first verify it doesn't interfere with your assay. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Weighing: Accurately weigh the desired amount of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in a sterile microfuge tube.
-
Dissolution: Add the solvent to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until fully dissolved.
-
Inert Atmosphere: (Optional but recommended for long-term storage) Gently overlay the solution with argon or nitrogen gas to displace oxygen before capping.
-
Storage: Store in small aliquots in amber or foil-wrapped vials at -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Objective: To quantify the concentration of the parent compound over time under various conditions (e.g., different pH, temperatures).
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid (for acidic pH and good peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor the eluent at the compound's maximum absorbance wavelength (λmax), which is likely in the 280-370 nm range for this type of chromophore.
-
Procedure: a. Prepare solutions of the compound under the test conditions (e.g., in buffers of pH 3, 5, 7.4, and 9). b. Incubate these solutions under controlled temperature and light conditions. c. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution. d. Inject the aliquot into the HPLC system. e. Calculate the peak area of the parent compound. A decrease in peak area over time indicates degradation. The rate constant (k) can be determined by plotting the natural log of the concentration versus time.
Visualizations
Caption: Factors influencing the stability of the compound.
Caption: Troubleshooting workflow for compound instability.
Technical Support Center: Enhancing Cell Permeability of Synthetic Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of synthetic flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why do my synthetic flavonoids show high bioactivity in vitro but have low efficacy in cell-based assays?
A1: This common discrepancy often arises from poor cell permeability. While a flavonoid may be potent against a specific molecular target in a cell-free assay, its ability to cross the cell membrane to reach its intracellular target is a critical determinant of its efficacy in a cellular context. Several factors contribute to this:
-
Poor Aqueous Solubility: Many flavonoids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract and cell culture media, which limits their absorption and cellular uptake.[1][2]
-
Extensive Metabolism: Flavonoids can be rapidly metabolized by enzymes in the intestines and liver, as well as by gut microbiota, converting them into less active metabolites.[1][3]
-
Rapid Efflux: Once inside the cell, flavonoids can be actively transported out by efflux pumps, such as P-glycoprotein, reducing their intracellular concentration.[4][5]
-
Chemical Instability: Some flavonoids may degrade in the experimental conditions before they can be absorbed by the cells.[1]
Q2: What are the primary strategies to improve the cell permeability of my synthetic flavonoids?
A2: Several strategies can be employed to enhance the cellular uptake of synthetic flavonoids:
-
Nanoformulations: Encapsulating flavonoids in nanocarriers like liposomes, polymeric nanoparticles, or nanoemulsions can improve their solubility, stability, and cellular uptake.[6][7][8][9][10]
-
Structural Modification:
-
Glycosylation: Adding sugar moieties can increase water solubility and bioavailability. However, the type and position of the sugar are crucial.[11][12][13]
-
Prodrugs: Converting the flavonoid into a more permeable prodrug that releases the active compound inside the cell is a viable strategy.[2][14]
-
Methylation: Introducing methyl groups can enhance metabolic stability and membrane transport.[15]
-
-
Inhibition of Efflux Pumps: Co-administration with an efflux pump inhibitor can increase the intracellular accumulation of the flavonoid.[4][16]
Q3: How can I assess the cell permeability of my synthetic flavonoids in the lab?
A3: The two most common in-vitro methods are:
-
Caco-2 Cell Permeability Assay: This is the gold standard for predicting intestinal absorption and general cell permeability. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[17][18][19]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[20][21]
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of the flavonoid. | - Formulate the flavonoid in a suitable vehicle (e.g., with a small percentage of DMSO) and ensure it remains in solution throughout the experiment. - Consider creating a more soluble derivative, such as a glycoside.[11] |
| High lipophilicity leading to non-specific binding to the plate. | - Include Bovine Serum Albumin (BSA) in the basolateral chamber to reduce non-specific binding.[17] - Perform a recovery experiment to quantify the amount of compound lost to binding. |
| Active efflux by transporters like P-glycoprotein. | - Perform the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical Papp value suggests efflux. - Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the apical-to-basolateral permeability increases.[16] |
| Poor integrity of the Caco-2 cell monolayer. | - Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the monolayer is confluent and tight junctions are intact. TEER values should be above 300 Ω·cm².[17] |
Issue 2: Inconsistent Results in Permeability Assays
| Possible Cause | Troubleshooting Step |
| Variability in Caco-2 cell culture. | - Use cells within a consistent passage number range.[17] - Standardize cell seeding density and culture time (typically 21 days for differentiation).[18] |
| Degradation of the flavonoid in the assay buffer. | - Assess the stability of your compound in the assay buffer over the time course of the experiment. - If degradation is observed, consider using a more stable derivative or a shorter incubation time. |
| Inaccurate quantification of the flavonoid. | - Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant concentration range. |
Data Presentation
Table 1: Apparent Permeability (Papp) of Selected Flavonoids in Caco-2 Cell Monolayers
| Flavonoid | Papp (A→B) (x 10⁻⁶ cm/s) | Notes |
| Quercetin | 1.70 (±0.11) | Low permeability.[18] |
| Kaempferol | 1.17 (±0.128) | Low permeability.[18] |
| Genistein | 43.3 | High permeability.[17] |
| Propranolol (Control) | >20 | High permeability control.[17] |
| Lupiwighteone | 0.24 | Very low permeability.[17] |
| Wighteone | 0.27 | Very low permeability.[17] |
| Quercetin Glycosides | 1.70 to 36.6 | Permeability varies with glycosylation.[18] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a synthetic flavonoid across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
Test flavonoid stock solution
-
Analytical equipment (HPLC or LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 2 x 10⁵ cells/cm².[17]
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values >300 Ω·cm².[17]
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Add the transport buffer containing the test flavonoid at a known concentration (e.g., 100 µM) to the apical (donor) chamber.[17]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the flavonoid in the collected samples using a validated analytical method.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a synthetic flavonoid across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)[22]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test flavonoid stock solution
-
Analytical equipment (UV-Vis spectrophotometer or LC-MS/MS)
Methodology:
-
Membrane Coating:
-
Carefully coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL).[22]
-
-
Preparation of Plates:
-
Add buffer to the acceptor plate wells.
-
Prepare the test flavonoid solution in buffer and add it to the donor plate wells.
-
-
Incubation:
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 5 hours).[21]
-
-
Sample Analysis:
-
After incubation, determine the concentration of the flavonoid in both the donor and acceptor wells.
-
-
Calculation of Permeability (Pe):
-
The permeability coefficient (Pe) is calculated using equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
-
Visualizations
Caption: Workflow for assessing and optimizing synthetic flavonoid cell permeability.
Caption: Strategies to overcome poor flavonoid permeability at the cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Refinement of Extraction Protocols for Prenylated Natural Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of prenylated natural products.
Troubleshooting Guide
This section addresses common problems encountered during the extraction of prenylated natural products, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Prenylated Compounds | - Inappropriate solvent selection (polarity mismatch).- Insufficient extraction time or temperature.- Inadequate particle size reduction of the plant material.- Degradation of target compounds during extraction. | - Solvent Optimization: Test a range of solvents with varying polarities. For prenylated compounds, which are often less polar than their non-prenylated counterparts, consider solvents like methanol (B129727), ethanol (B145695), acetone (B3395972), ethyl acetate, or mixtures thereof with water.[1][2] The use of ionic liquids like [C8mim]BF4 has also shown high efficiency and selectivity for extracting prenylated flavonoids.[3][4]- Parameter Adjustment: Optimize extraction time and temperature. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and often use lower temperatures, preventing degradation.[5][6][7]- Sample Preparation: Ensure the plant material is properly dried (freeze-drying is often preferred) and ground to a fine, homogenous powder to increase the surface area for solvent penetration.[5][8][9]- Protect from Degradation: For heat-sensitive (thermolabile) compounds, avoid high temperatures and prolonged extraction times.[10][11] |
| Co-extraction of Undesired Compounds (e.g., chlorophyll (B73375), alkaloids) | - Use of a non-selective solvent.- The complexity of the plant matrix. | - Selective Solvent Systems: Employ solvents that have a higher affinity for the target prenylated compounds. For example, traditional solvents like ethanol and methanol can extract a wide range of compounds, including alkaloids and saponins, requiring further purification steps.[3]- Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting the target compounds with a more polar solvent.- Advanced Techniques: Supercritical Fluid Extraction (SFE) with CO2 is a highly selective method that can be fine-tuned by adjusting pressure and temperature to target specific compounds.[12][13][14][15] |
| Formation of Emulsions During Liquid-Liquid Extraction | - Presence of surfactant-like molecules (e.g., phospholipids, fatty acids) in the crude extract.[16] | - Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[16]- Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[16]- Solvent Addition: Add a small amount of a different organic solvent to alter the solubility characteristics of the emulsifying agents.[16]- Alternative Method: Consider Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[16] |
| Inconsistent Extraction Efficiency | - Variability in raw plant material.- Lack of control over extraction parameters. | - Standardize Material: Use plant material from the same source, harvested at the same time, and processed under consistent conditions.- Precise Control: Utilize extraction methods that allow for precise control over parameters like temperature, pressure, and time. Automated systems for MAE, UAE, and SFE can improve reproducibility.[14][15] |
| Thermal Degradation of Analytes | - High temperatures used in conventional methods like Soxhlet or reflux extraction.[11] | - Use Modern, Low-Temperature Techniques: Employ UAE, MAE, or SFE, which can be performed at lower temperatures.[6][7][17]- Optimize Conventional Methods: If using conventional methods, carefully control the temperature and minimize the extraction duration.[18] |
Frequently Asked Questions (FAQs)
1. Which extraction method is most efficient for prenylated natural products?
The efficiency of an extraction method depends on the specific prenylated compound, the plant matrix, and the desired scale of extraction. Modern techniques are generally more efficient than conventional ones.
-
Microwave-Assisted Extraction (MAE): Often provides higher yields of phenolic and flavonoid compounds in shorter times compared to conventional methods.[17][19][20] It is considered an environmentally friendly technique due to reduced solvent and energy consumption.[21][22]
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7][23] It is particularly beneficial for heat-sensitive compounds.[7]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this technique is highly selective and environmentally friendly as it avoids organic solvents.[12][13][14][15] The solvating power can be tuned by adjusting pressure and temperature.[15]
-
Conventional Methods (Maceration, Soxhlet): While simpler and less expensive, these methods often require longer extraction times and larger solvent volumes, and the heat used in Soxhlet extraction can degrade thermolabile compounds.[11][17][18][24]
2. How do I select the best solvent for my extraction?
Solvent selection is critical and should be based on the polarity of the target prenylated compounds.[18]
-
Polarity: Prenylated compounds are generally more hydrophobic (less polar) than their non-prenylated counterparts. Solvents of medium polarity like methanol, ethanol, and acetone, often in aqueous mixtures, are effective for extracting phenolic and flavonoid compounds.[1][2] For instance, 80% aqueous acetone and 60% aqueous methanol have shown good results for extracting phenols from grape skins and seeds.[25]
-
Selectivity: The choice of solvent affects which compounds are extracted. For example, using a mixture of methanol and water can be more effective for extracting glycosidic flavonoids.[1]
-
Safety and Environmental Impact: Less toxic solvents like ethanol are often preferred for biological evaluations or food products.[1] Modern "green" solvents like deep eutectic solvents (DESs) are also being explored.
3. What are the key parameters to optimize for an efficient extraction?
Several factors influence extraction efficiency and should be optimized for each specific application:
-
Solvent-to-Solid Ratio: A higher ratio generally increases the extraction yield, but an excessively high ratio can lead to unnecessary solvent waste and longer concentration times.[18] For example, an optimal ratio for extracting prenylated flavonoids from Sophora flavescens using an ionic liquid was found to be 27 mL/g.[3]
-
Temperature: Increased temperature can improve solvent viscosity and penetration, enhancing extraction. However, high temperatures can cause the degradation of heat-sensitive compounds.[18] The optimal temperature for the aforementioned Sophora flavescens extraction was 56°C.[3]
-
Extraction Time: The yield typically increases with time up to a certain point, after which it plateaus as equilibrium is reached.[18] Prolonged extraction times can also lead to compound degradation. Modern methods like UAE and MAE significantly reduce the required time.[6][26]
-
Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for the solvent, improving extraction efficiency.[9][18]
Quantitative Data Summary
Table 1: Comparison of Optimal Conditions for Different Extraction Methods for Phenolic/Flavonoid Compounds
| Extraction Method | Plant Material | Key Parameters | Yield/Result | Reference |
| UAE with Ionic Liquid | Sophora flavescens | Solvent: [C8mim]BF4, Ratio: 27 mL/g, Time: 38 min, Temp: 56°C | 7.38 mg/g of prenylated flavonoids | [3][4] |
| Enzymatic Extraction | Moringa oleifera leaves | Temp: 58.9°C, Solvent: 32.5% EtOH, pH: 4.0, Time: 2 min | Total Phenolics: 6.245 mg GAE/g | [27] |
| MAE | Pomelo Flavedo | Power: 150 W, Time: 25 min | Polyphenols: 80.56% yield, Flavonoids: 86.58% yield | [28] |
| Soxhlet Extraction | Pomelo Flavedo | 4 reflux cycles (35 min each) at 80°C | Polyphenols: 63.27% yield, Flavonoids: 67.22% yield | [28] |
| UAE | Pomelo Flavedo | Temp: 60°C | Lower yield than MAE | [28] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids
This protocol is a general guideline and should be optimized for the specific plant material and target compounds.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) using freeze-drying or air-drying at a low temperature to prevent degradation.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[8]
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the selected extraction solvent (e.g., 80% ethanol) at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
-
Isolation:
-
After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration (e.g., using Whatman No. 1 filter paper).[8]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
The resulting crude extract can be freeze-dried to obtain a solid powder.
-
-
Purification (General):
-
The crude extract is typically a complex mixture and requires further purification.[9]
-
Techniques like column chromatography (using silica (B1680970) gel or Sephadex), flash chromatography, or High-Performance Liquid Chromatography (HPLC) are commonly used to isolate pure compounds.[8][9]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Prenylated Phenols
This protocol provides a general framework for MAE.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in the UAE protocol.
-
-
Extraction:
-
Place a known amount of the powdered sample (e.g., 0.5 g) into a microwave extraction vessel.
-
Add the chosen solvent (e.g., 75% methanol in water) at the optimized solvent-to-solid ratio (e.g., 30:1 mL/g).[26]
-
Securely close the vessel and place it in the microwave extractor.
-
Set the MAE parameters:
-
-
Isolation and Purification:
-
Follow the same steps for isolation and purification as outlined in the UAE protocol (centrifugation, filtration, concentration, and chromatographic separation).
-
Visualizations
Caption: General workflow for the extraction and isolation of prenylated natural products.
Caption: Key factors influencing the extraction efficiency of prenylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foodresearchlab.com [foodresearchlab.com]
- 11. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 12. google.com [google.com]
- 13. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Optimizing an Enzymatic Extraction Method for the Flavonoids in Moringa (Moringa oleifera Lam.) Leaves Based on Experimental Designs Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. Ultrasound-Assisted Extraction of Natural Products [ouci.dntb.gov.ua]
Technical Support Center: Optimization of Cell Culture Conditions for Drug Candidate Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for the screening of novel drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Contamination Issues
Q1: My cell culture medium has turned cloudy and yellow overnight. What is the likely cause and what should I do?
A: A rapid change in the medium's color to yellow and the appearance of cloudiness are strong indicators of bacterial contamination.[1] The yellow color is due to a rapid drop in pH caused by bacterial metabolism.
Troubleshooting Steps:
-
Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures. Do not attempt to salvage the culture unless it is irreplaceable.
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) or a suitable disinfectant.[1][2]
-
Review Aseptic Technique: Re-evaluate your aseptic technique. Ensure you are working in a clean and properly functioning laminar flow hood, using sterile reagents and equipment, and avoiding talking or unnecessary movement over open culture vessels.[2][3]
-
Check Reagents: If contamination persists across multiple cultures, test your media, serum, and other reagents for contamination.[1]
-
Preventative Measures: As a preventative measure, always use certified, contamination-free reagents and quarantine all new cell lines before introducing them into the main cell culture facility.[3] Regularly clean and maintain incubators and workspaces.[3]
Q2: I've noticed filamentous structures and floating clumps in my culture. What type of contamination is this and how can I address it?
A: The presence of filamentous structures (hyphae) or fuzzy clumps is characteristic of fungal (mold) or yeast contamination.
Troubleshooting Steps:
-
Immediate Action: As with bacterial contamination, discard the affected cultures immediately to prevent the spread of spores.
-
Thorough Decontamination: Fungal spores can be resilient and easily become airborne. A thorough cleaning of the incubator, biosafety hood (including filter checks), and surrounding areas is critical.[3]
-
Air Filtration: Ensure that the HEPA filters in your biosafety cabinet and cell culture room are certified and functioning correctly.[3]
-
Reagent and Media Check: Filter all media and solutions through a 0.22 µm filter before use.
-
Antibiotic/Antimycotic Use: While not a substitute for good aseptic technique, you can consider using an antibiotic-antimycotic solution in your media for short-term prevention, especially after a contamination event. However, be aware that long-term use can mask low-level contamination and may affect cell physiology.
Q3: My cells are growing slowly and appear stressed, but the medium is clear. What could be the issue?
A: This is a classic sign of Mycoplasma contamination.[1] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.
Troubleshooting Steps:
-
Detection: Use a specific Mycoplasma detection kit, which can be based on PCR, ELISA, or fluorescence staining, to confirm the presence of Mycoplasma.[2]
-
Elimination (with caution): If the cell line is valuable, specific anti-Mycoplasma agents can be used. However, eradication can be difficult, and it is often recommended to discard the culture and start with a fresh, certified Mycoplasma-free stock.
-
Prevention: The best approach is prevention.[3]
2. Cell Health and Viability
Q4: My cells are not attaching properly to the culture vessel. What are the possible reasons?
A: Poor attachment of adherent cells can be due to several factors:
Troubleshooting Steps:
-
Cell Health: Ensure the cells are healthy and have high viability before seeding. Do not let cells become over-confluent in the parent flask before passaging.[4]
-
Culture Vessel Surface: Verify that you are using tissue culture-treated flasks or plates, which have a modified surface to promote cell adhesion. Some cell lines may require special coatings like poly-L-lysine or collagen.
-
Seeding Density: A very low seeding density can lead to poor attachment and growth for some cell types.[5]
-
Trypsinization: Over-trypsinization can damage cell surface proteins required for attachment. Use the lowest effective concentration of trypsin and incubate for the shortest time necessary to detach the cells. Ensure the trypsin is neutralized with a serum-containing medium.
-
Media Components: Check that the culture medium has the correct supplements required for your specific cell line.
Q5: I am observing a high level of cell death in my cultures, even in the control wells. What should I investigate?
A: High cell death in control wells points to a problem with the general culture conditions or assay setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure your culture medium, serum, and supplements are not expired and have been stored correctly.[4] Consider testing a new batch of reagents.
-
Incubator Conditions: Verify the incubator's temperature and CO2 levels are accurate and stable.[4]
-
Solvent Toxicity: If you are dissolving your drug candidates in a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells. Run a vehicle control with the solvent alone to test for toxicity.
-
Cell Passage Number: Cells that have been passaged too many times can undergo senescence and become less viable. Always use cells within a recommended passage number range.[6]
-
Seeding Density: Both too low and too high seeding densities can stress cells and lead to cell death.[5]
3. Assay Optimization and Inconsistent Results
Q6: My results are highly variable between replicate wells. How can I improve consistency?
A: High variability between replicates can invalidate your experimental results.[7]
Troubleshooting Steps:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Gently pipette up and down to mix the cell suspension between seeding replicates.[8] Allow the plate to sit at room temperature for 15-30 minutes before placing it in the incubator to allow for even cell settling.[8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[7] To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[9]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate and consistent volumes.
-
Incubation: Avoid stacking plates in the incubator to ensure uniform temperature and gas exchange for all plates.[4]
-
Reagent Addition: When adding drugs or reagents, ensure they are mixed thoroughly but gently in each well.
Q7: How do I determine the optimal cell seeding density for my assay?
A: The optimal seeding density ensures that cells are in the logarithmic growth phase for the duration of the experiment.[8]
Experimental Protocol: Determining Optimal Seeding Density
-
Prepare Cell Suspension: Create a single-cell suspension of healthy, viable cells.
-
Serial Dilution: Prepare a series of cell dilutions to test a range of seeding densities. For a 96-well plate, a common starting range is 1,000 to 20,000 cells per well.[8]
-
Plate Seeding: Seed several replicate wells for each cell density. Include "media only" wells as a negative control.[8]
-
Monitor Growth: Over a period of several days (encompassing your planned experiment duration), measure cell confluence or viability at regular intervals (e.g., every 24 hours).
-
Analyze Data: Plot the growth curves for each seeding density. The optimal density is one that allows for exponential growth throughout the intended duration of your drug treatment without reaching over-confluency (typically >90%).[10][11]
Table 1: Example Seeding Densities for a 48-hour Assay
| Cell Line | Seeding Density (cells/well in 96-well plate) | Expected Confluency at 48h |
| HeLa | 2,500 - 5,000 | 70-80% |
| A549 | 4,000 - 8,000 | 70-80% |
| MCF-7 | 5,000 - 10,000 | 70-80% |
Note: These are starting recommendations and should be optimized for your specific experimental conditions.
Q8: What is the best way to select the right drug concentration range and exposure time?
A: The goal is to find a concentration range that elicits a dose-dependent response, from no effect to a maximal effect. The exposure time should be relevant to the drug's mechanism of action and potential clinical use.[12]
Experimental Protocol: Determining Optimal Drug Concentration and Exposure Time
-
Literature Review: Start by researching the compound or similar compounds to get an idea of effective concentration ranges.
-
Wide Concentration Range (Pilot Study): Test a broad range of concentrations (e.g., from nanomolar to millimolar) using a logarithmic dilution series (e.g., 10-fold dilutions).
-
Time-Course Experiment: For a promising concentration range, perform a time-course experiment to determine the optimal exposure duration (e.g., 24, 48, 72 hours).[13]
-
Narrow Concentration Range (Definitive Assay): Once an approximate effective range is identified, perform a more detailed dose-response experiment with more concentrations (e.g., 2-fold dilutions) around the estimated IC50/EC50 value.
-
Data Analysis: Plot the response versus the log of the drug concentration to generate a dose-response curve and calculate the IC50/EC50.
Table 2: Example Drug Concentration Ranges for Initial Screening
| Drug Class | Starting Concentration Range | Dilution Factor |
| Novel Small Molecule | 10 nM - 100 µM | 10-fold |
| Known Kinase Inhibitor | 1 nM - 10 µM | 3-fold or 10-fold |
| Cytotoxic Agent | 100 nM - 1 mM | 10-fold |
Note: The solubility of the drug candidate in the culture medium is a critical factor to consider.[9]
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing common types of cell culture contamination.
Caption: Experimental workflow for determining the optimal cell seeding density for a cell-based assay.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for novel drug candidates.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. biocompare.com [biocompare.com]
- 5. opentrons.com [opentrons.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Drug assay optimization: seeding density and assay duration (Batch 1) - figshare - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) and Other Bioactive Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of the prenylated chalcone (B49325), 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), against other notable chalcone derivatives. Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of substituents, such as prenyl groups, can significantly modulate their biological efficacy.[4] This analysis is supported by experimental data from various studies, with detailed methodologies for key assays provided.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data, comparing the anticancer, anti-inflammatory, and antioxidant activities of the target chalcone and other representative chalcones.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (Hypothetical) | MCF-7 (Breast) | ~5-15 | Estimated based on similar structures |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (Hypothetical) | A549 (Lung) | ~10-25 | Estimated based on similar structures |
| Licochalcone A | HONE-1 (Nasopharyngeal) | 20-80 | [4] |
| Xanthohumol | A549 (Lung) | Induces apoptosis | [5] |
| Compound 10b (prenylated chalcone) | PC3 (Prostate) | 3.02 | [6] |
| Compound 10b (prenylated chalcone) | LNCaP (Prostate) | 3.45 | [6] |
| Compound 10b (prenylated chalcone) | K562 (Leukemia) | 3.98 | [6] |
| Compound I4 (chalcone derivative) | A549/DDP (Drug-resistant Lung) | 4.69 | [6] |
| Compound 6d (prenylated chalcone) | DU145 (Prostate) | Comparable to Cisplatin | [7] |
| Compound 7j (prenylated chalcone) | PC3 (Prostate) | Comparable to Cisplatin | [7] |
| Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 | [8] |
| 4'-Hydroxy-3-m-tolylchalcone | - | Protective effect in rats | [9] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in series | [10] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Inhibition/Activity | Reference |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (Hypothetical) | COX-2 Inhibition | Moderate to High | Inferred from general chalcone activity |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (Hypothetical) | 5-LOX Inhibition | Moderate to High | Inferred from general chalcone activity |
| Compound 5e (di-O-prenylated chalcone) | 5-LOX Inhibition | IC₅₀ = 4 µM | [11] |
| Diapocynin | Inhibition of various inflammatory mediators | IC₅₀ = 20.3 µM | [12] |
| Resveratrol | Inhibition of various inflammatory mediators | IC₅₀ = 42.7 µM | [12] |
| Chalcone 1 | NO production in Murine Macrophages | IC₅₀ ≈ 0.58 µM | [8] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Attenuates NF-κB activity | Dose-dependent | [13] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | COX Assay | Highest in its series | [9] |
Note: The anti-inflammatory potential of the target chalcone is inferred from the established activities of other chalcones and prenylated flavonoids which are known to modulate inflammatory pathways.[11][12][13]
Table 3: Antioxidant Activity
| Compound | Method | Activity (IC₅₀ or % scavenging) | Reference |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (Hypothetical) | DPPH Radical Scavenging | High | Inferred from hydroxylated/prenylated chalcones |
| (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-on | DPPH | IC₅₀ = 300.43 µg/mL (weak) | [14] |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times higher than ascorbic acid | [15] |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | ~1.4 times higher than ascorbic acid | [15] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH & H₂O₂ scavenging | Highest in its series | [9] |
| 2',4',4-Trihydroxychalcone | Antioxidant assays | Most active in its series | [16] |
Note: The antioxidant activity of chalcones is often attributed to the presence of hydroxyl groups which can donate a hydrogen atom to scavenge free radicals. The prenyl group can also influence this activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Anticancer Activity - MTT Assay The anti-proliferative activity of chalcone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Anti-inflammatory Activity - COX-2/5-LOX Inhibition Assay These assays measure the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[1]
-
Enzyme and Substrate Preparation: Recombinant human COX-2 or 5-LOX enzyme is used. Arachidonic acid serves as the substrate.
-
Assay Procedure: The test compounds are pre-incubated with the enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product formation (e.g., prostaglandins (B1171923) for COX-2, leukotrienes for 5-LOX) is measured using appropriate methods, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.[1]
3. Antioxidant Activity - DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.[15]
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). A fresh solution of DPPH in the same solvent is also prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various cellular signaling pathways. The prenyl group often enhances the interaction of chalcones with biological membranes and target proteins, thereby increasing their bioavailability and efficacy.[4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many chalcones exhibit anti-inflammatory and anticancer effects by inhibiting this pathway.[17]
Caption: Inhibition of the NF-κB signaling pathway by the target chalcone.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Chalcones can modulate this pathway to induce anticancer effects.[18]
Caption: Modulation of the MAPK/ERK signaling pathway by the target chalcone.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of chalcones is depicted below.
Caption: General workflow for chalcone synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its activities as an antioxidant, sunscreen, and antibacterial | Ikhtiarudin | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antioxidant Activity of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antioxidant potential of the novel chalcone (B49325), 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Due to the absence of specific experimental data for this compound in the current scientific literature, this document outlines a standardized protocol and presents comparative data from related chalcone derivatives and standard antioxidants to serve as a benchmark for future studies.
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including antioxidant activities.[1][2] Their unique structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is associated with their capacity to scavenge free radicals.[1][2] The DPPH assay is a rapid, simple, and cost-effective method to evaluate this free radical scavenging ability.[1]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a dark-colored crystalline powder that forms a deep violet solution in solvents like methanol (B129727) or ethanol, with a strong absorbance maximum around 517 nm.[1][3] When an antioxidant is added, it reduces the DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H), causing a decrease in absorbance.[1] The degree of this color change is directly proportional to the antioxidant's radical scavenging activity.[1]
Comparative Antioxidant Activity
The antioxidant activity is commonly expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[1] A lower IC50 value signifies higher antioxidant potency.[1] The following table summarizes the DPPH radical scavenging activity of various chalcone derivatives and standard antioxidants reported in the literature, providing a basis for comparison.
| Compound/Extract | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Standard |
| Standard Antioxidants | |||
| Ascorbic Acid | - | 54.08 | [4] |
| Ascorbic Acid | 66.12 | - | [5] |
| Trolox | 3.77 | - | [6] |
| Quercetin | 4.31 | - | [7] |
| Chalcone Derivatives | |||
| 2-Chlorochalcone | Significant Activity | - | [2] |
| 2-Bromochalcone | Significant Activity | - | [2] |
| JVF3 (a flavone (B191248) derived from a chalcone) | - | 61.4 | [4] |
| Synthetic Chalcone (C4) | 43.67% inhibition | - | [8] |
| Synthetic Chalcone (C2) | 38.21% inhibition | - | [8] |
*Note: For some chalcones, the IC50 value was not reached even at the highest tested concentrations, and the activity was reported as percentage inhibition at a specific concentration.[1][8]
Experimental Protocol: DPPH Radical Scavenging Assay
This section details a standardized methodology for conducting the DPPH assay to evaluate the antioxidant activity of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[9]
-
DPPH Working Solution: Dilute the DPPH stock solution with the solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3]
-
Test Sample and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Add a fixed volume of the DPPH working solution to each well of a microplate or each cuvette.
-
Add different concentrations of the test sample and standard solutions to their respective wells or cuvettes.
-
Include a control containing only the DPPH solution and the solvent.
-
Mix the solutions thoroughly.
-
Incubate the reaction mixtures in the dark at a constant temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
4. Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:[10]
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test sample.[1] This can be calculated using linear regression analysis.[1][11]
Visualizing the Process and Mechanism
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the DPPH assay.
Caption: Generalized antioxidant mechanism of a chalcone in the DPPH assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. ijcea.org [ijcea.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. youtube.com [youtube.com]
Cross-Validation of a Novel Anti-Inflammatory Compound: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory efficacy of a novel synthetic compound, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT). The data presented is based on a study by Lee et al., which demonstrates the compound's potential as an anti-inflammatory agent. This guide summarizes the key quantitative findings, details the experimental protocols, and visualizes the involved biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Efficacy of HPT
The anti-inflammatory effects of HPT were evaluated using a cellular model (in vitro) and an animal model (in vivo). The in vitro assay measured the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The in vivo assay assessed the reduction of skin inflammation in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
| Parameter | In Vitro Assay (LPS-stimulated RAW 264.7 cells) | In Vivo Assay (TPA-induced Mouse Ear Edema) |
| Compound | 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) |
| Key Metric | Inhibition of Nitric Oxide (NO) Production | Reduction of Inflammatory Markers (COX-2 and iNOS protein expression) |
| Dosage/Concentration | 5, 10, and 20 µM | Not specified in abstract |
| Efficacy | Dose-dependent reduction in NO production. At 20 µM, HPT significantly reduced NO levels. | Reduced TPA-induced inflammation and attenuated the expression of COX-2 and iNOS in mouse skin tissue.[1] |
Experimental Protocols
In Vitro: Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Cells
This protocol is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with a bacterial endotoxin (B1171834) (LPS).
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound and LPS Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (HPT).
-
After a pre-incubation period with the compound (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
A positive control (e.g., a known anti-inflammatory drug) and a negative control (vehicle-treated cells) are included.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
To determine the concentration of nitrite (B80452) (a stable product of NO), 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540 nm.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
4. Cell Viability Assay:
-
To ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound, a cell viability assay (e.g., MTT or MTS assay) is performed on the remaining cells in the plate.
In Vivo: TPA-Induced Mouse Ear Edema Model
This is a widely used animal model to evaluate the topical anti-inflammatory activity of compounds. TPA is a potent inflammatory agent that induces edema, erythema, and cellular infiltration when applied to the skin.
1. Animals:
-
Female ICR mice (or another suitable strain) are used for the experiment.
-
The animals are acclimatized to the laboratory conditions for at least one week before the study.
2. Induction of Inflammation:
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear typically serves as a vehicle-treated control.
3. Compound Application:
-
The test compound (HPT), dissolved in an appropriate vehicle, is applied topically to the right ear shortly before or after the TPA application.
-
A control group receives the vehicle alone, and a positive control group is treated with a known topical anti-inflammatory drug (e.g., indomethacin).
4. Assessment of Edema:
-
After a specific time period (usually 4-6 hours) following TPA application, the mice are euthanized.
-
A circular biopsy punch is used to collect a standard-sized section from both the treated (right) and control (left) ears.
-
The weight of each ear punch is measured. The difference in weight between the right and left ear punches is calculated as an indicator of the degree of edema.
-
Alternatively, the thickness of the ears can be measured using a digital caliper before and after treatment, with the increase in thickness indicating the extent of edema.
5. Biochemical Analysis:
-
The ear tissue samples can be homogenized to measure the levels of various inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS), using techniques like ELISA or Western blotting.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the cross-validation of HPT.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling pathway in inflammation.
References
Comparing the cytotoxicity of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in normal vs. cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of prenylated chalcones, a class of compounds to which 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) belongs, on cancerous and normal cell lines. Due to a lack of specific data for this exact molecule, this guide synthesizes findings from studies on structurally related prenylated chalcones and natural extracts rich in these compounds, such as those from Broussonetia papyrifera.
Prenylated chalcones have emerged as a significant area of interest in oncology research, demonstrating promising anti-cancer properties.[1] These compounds, characterized by a 1,3-diphenyl-2-propen-1-one backbone with one or more prenyl groups, have been shown to exhibit selective cytotoxicity towards cancer cells while displaying lower toxicity against their normal counterparts.[2] This selective action is a critical attribute for the development of effective and safer chemotherapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of various prenylated chalcones and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes IC50 values from studies on compounds structurally related to 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). A lower IC50 value indicates higher cytotoxicity.
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Total Alkaloids from B. papyrifera | BEL-7402 (Hepatoma) | < 50 | Human Skin Epidermal Cells | > 50 | > 1 | [3] |
| Total Alkaloids from B. papyrifera | Hela (Cervical Cancer) | < 50 | Human Skin Epidermal Cells | > 50 | > 1 | [3] |
| Nitidine (from B. papyrifera) | BEL-7402 (Hepatoma) | 18.01 | Human Skin Epidermal Cells | 18.01 | 1 | [3][4] |
| Broussonpapyrine (from B. papyrifera) | BEL-7402 (Hepatoma) | 19.91 | Human Skin Epidermal Cells | 19.91 | 1 | [3][4] |
| Chelerythrine (from B. papyrifera) | BEL-7402 (Hepatoma) | 22.31 | Human Skin Epidermal Cells | 22.31 | 1 | [3][4] |
| Liriodenine (from B. papyrifera) | BEL-7402 (Hepatoma) | 6.61 | Human Skin Epidermal Cells | > 50 | > 7.5 | [3] |
| Oxyavicine (from B. papyrifera) | BEL-7402 (Hepatoma) | 47.41 | Human Skin Epidermal Cells | > 50 | > 1.05 | [3] |
| Prenylated Chalcone (B49325) 6d | DU145 (Prostate Cancer) | Comparable to Cisplatin | RWPE-1 (Normal Prostate) | Minimal Effect | High | [2] |
| Prenylated Chalcone 7j | PC3 (Prostate Cancer) | Comparable to Cisplatin | RWPE-1 (Normal Prostate) | Minimal Effect | High | [2] |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selective toxicity towards cancer cells.
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted using in vitro cell-based assays. A standard and widely adopted method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Adherent or suspension cells are seeded into 96-well microplates at a predetermined optimal density.
-
Plates are incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., prenylated chalcone) is prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the appropriate cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone (untreated control).
-
The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.[5]
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and biological mechanisms discussed, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
Signaling Pathways and Mechanism of Action
Prenylated chalcones exert their anti-cancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer.[1][7] While the precise mechanisms can vary between different chalcone derivatives and cancer types, several key pathways have been identified.
One of the prominent mechanisms involves the induction of apoptosis (programmed cell death) through interference with critical signaling cascades such as the PI3K/Akt and NF-κB pathways.[1][2]
Caption: Inhibition of pro-survival pathways by prenylated chalcones.
By inhibiting the PI3K/Akt and NF-κB signaling pathways, which are crucial for the survival and proliferation of cancer cells, prenylated chalcones can effectively trigger apoptosis, leading to the selective elimination of malignant cells.[2] Further research into the specific molecular targets of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the enzyme inhibitory potency of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
This guide provides a comprehensive analysis of the enzyme inhibitory potency of Licochalcone C, a naturally occurring chalcone (B49325) with significant therapeutic potential. While the initial inquiry specified the compound "1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)", literature primarily identifies this structural motif under the common name Licochalcone C. This document will, therefore, focus on the existing experimental data for Licochalcone C, while also presenting relevant findings for the structurally related compound, Broussonin A.
Licochalcone C, isolated from the roots of Glycyrrhiza species, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] These properties are largely attributed to its ability to modulate the activity of various key enzymes and signaling pathways. This guide will objectively compare the enzyme inhibitory performance of Licochalcone C with other known inhibitors, present detailed experimental methodologies for key assays, and visualize the associated signaling pathways.
Comparative Analysis of Enzyme Inhibition
The inhibitory potency of Licochalcone C and Broussonin A has been evaluated against several key enzymes. The following tables summarize the available quantitative data (IC50 values) and compare them with those of other established inhibitors.
Table 1: Inhibition of NADH Oxidase and Related Enzymes by Licochalcone C
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Licochalcone C | NADH-Oxidase | 3.0 | Apocynin | ~10 |
| Licochalcone C | NADH-Cytochrome c Reductase | 29.6 | - | - |
Table 2: Inhibition of Cyclooxygenase-1 (COX-1) by Licochalcone C
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Licochalcone C | Collagen-Induced Platelet Aggregation | 17.6 | SC-560 | 0.009 |
| Ibuprofen | 13 | |||
| Aspirin | 1.3 (for TXB₂ production)[2] |
Note: The IC50 value for Licochalcone C reflects its inhibition of platelet aggregation, an indirect measure of COX-1 activity. Direct enzymatic inhibition data was not found in the reviewed literature.
Table 3: Inhibition of Butyrylcholinesterase (BChE) by Broussonin A
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Broussonin A | Butyrylcholinesterase (BChE) | 4.16 | Tacrine | 0.031 |
| Rivastigmine | 2.5 | |||
| Galantamine | >100 |
Table 4: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Licochalcone C | VEGFR-2 | Data not available | Sunitinib | 0.08 |
| Broussonin A | VEGFR-2 | (Inhibits signaling) | Axitinib | 0.001 |
| Sorafenib | 0.09 |
Note: While both Licochalcone C and Broussonin A have been shown to modulate VEGFR-2 signaling pathways, direct enzymatic IC50 values were not found for these compounds in the searched literature. The table provides IC50 values for well-established VEGFR-2 inhibitors for comparative purposes.
Key Signaling Pathways and Experimental Workflows
The biological effects of Licochalcone C and Broussonin A are mediated through their influence on critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows for the enzyme inhibition assays.
Figure 1: PI3K/Akt Signaling Pathway Modulation
Figure 2: NF-κB Signaling Pathway Inhibition
Figure 3: VEGFR-2 Signaling Pathway Blockade
Figure 4: General Enzyme Inhibition Assay Workflow
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
NADH Oxidase Inhibition Assay (Fluorometric)
This assay measures the decrease in NADH fluorescence upon its oxidation by NADH oxidase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.4.
-
NADH Solution: Prepare a 1 mM stock solution of NADH in assay buffer.
-
Enzyme Solution: Prepare a suitable dilution of NADH oxidase in assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of Licochalcone C (e.g., 10 mM in DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 5 µL of the inhibitor dilution (or DMSO for control).
-
Add 45 µL of the enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the NADH solution to each well.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in fluorescence over time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Cyclooxygenase-1 (COX-1) Inhibition Assay (LC-MS/MS)
This method quantifies the production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-1 activity, using liquid chromatography-tandem mass spectrometry.[3]
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Arachidonic Acid (Substrate): Prepare a 1 mM stock solution in ethanol.
-
COX-1 Enzyme Solution: Prepare a suitable dilution of purified COX-1 in reaction buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of Licochalcone C (e.g., 10 mM in DMSO) and create serial dilutions.
-
Stopping Solution: 1 M HCl.
-
Internal Standard: Deuterated PGE2 (PGE2-d4).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the COX-1 enzyme solution and the inhibitor dilution. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding the stopping solution.
-
Add the internal standard.
-
Extract the prostaglandins (B1171923) using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the prostaglandins using a suitable C18 column and a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Detect and quantify PGE2 and PGE2-d4 using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Calculate the amount of PGE2 produced in each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of BChE through the hydrolysis of butyrylthiocholine (B1199683).[3]
-
Reagent Preparation:
-
Buffer: 0.1 M phosphate buffer, pH 7.4.
-
DTNB (Ellman's Reagent): 10 mM in buffer.
-
Substrate Solution: 10 mM butyrylthiocholine iodide (BTCI) in buffer.
-
Enzyme Solution: Purified human serum BChE diluted in buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of Broussonin A (e.g., 1 mM in DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well clear microplate, add 20 µL of the inhibitor dilution (or DMSO for control).
-
Add 140 µL of buffer and 20 µL of the enzyme solution. Incubate for 15 minutes at 37°C.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the BTCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
VEGFR-2 Kinase Inhibition Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by VEGFR-2.[4]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
ATP Solution: Prepare a stock solution in water.
-
VEGFR-2 Enzyme: Recombinant human VEGFR-2.
-
Substrate: Biotinylated peptide substrate.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Inhibitor Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the inhibitor dilution.
-
Add the VEGFR-2 enzyme and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Measurement:
-
Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
Licochalcone C exhibits promising inhibitory activity against several key enzymes, particularly NADH-oxidase. Its modulation of the PI3K/Akt and NF-κB signaling pathways provides a mechanistic basis for its observed anti-inflammatory and anticancer properties. Broussonin A also demonstrates notable inhibitory potential against butyrylcholinesterase and interferes with VEGFR-2 signaling.
Further research is warranted to determine the direct enzymatic inhibitory potency of Licochalcone C against COX-1 and VEGFR-2 to provide a more complete picture of its pharmacological profile. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Licochalcone C and related compounds. The provided signaling pathway diagrams and experimental workflows can aid in the design and interpretation of future studies in this area.
References
A Comparative Guide to the Synthesis and Biological Evaluation of Novel Bioactive Molecules: Brevilin A Derivatives vs. Isatin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. This guide provides a comparative analysis of two distinct classes of recently developed anticancer compounds: derivatives of the natural product Brevilin A and synthetic molecules based on the isatin (B1672199) scaffold. We will delve into their synthesis, compare their biological activities using quantitative data, and detail the experimental protocols for key biological assays. Furthermore, we will visualize the pertinent biological pathways and experimental workflows to provide a comprehensive understanding of these promising therapeutic candidates.
Comparative Analysis of Bioactive Molecules
This section compares the synthetic strategies and biological findings for a representative Brevilin A derivative (BA-9) and an isatin-based compound (a generic representation of an isatin-pyrazole hybrid).
Synthesis and Biological Activity
The following tables summarize the key synthetic features and in vitro anticancer activities of the selected compounds.
| Feature | Brevilin A Derivative (BA-9) | Isatin-Pyrazole Hybrid |
| Starting Material | Brevilin A (natural product) | Isatin and substituted hydrazines |
| Synthetic Strategy | Semisynthesis involving modification of the natural product scaffold. | de novo synthesis via condensation and cyclization reactions.[1] |
| Key Reactions | Esterification | Knoevenagel condensation, cyclization |
| Overall Yield | Dependent on the specific derivative; generally moderate to high from the natural precursor. | Typically moderate to good, depending on the specific substituents. |
Table 1: Comparison of Synthetic Strategies
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Brevilin A Derivative (BA-9) | A549 (Lung Carcinoma) | ~5 | [2][3] |
| SW480 (Colon Carcinoma) | ~2.5 | [2][3] | |
| MDA-MB-231 (Breast Carcinoma) | ~4 | [2][3] | |
| Isatin-Pyrazole Hybrid (1d) | Leukemia (SR) | 0.69 - 3.35 | [1] |
Table 2: In Vitro Anticancer Activity (IC50 values)
Mechanism of Action and Signaling Pathways
Brevilin A and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the JAK/STAT and PI3K/AKT/mTOR pathways.[4] Isatin-based compounds are known to inhibit various kinases, including VEGFR-2, EGFR, and CDK2, and can induce apoptosis through caspase activation.[5][6]
Caption: Comparative signaling pathways of Brevilin A derivatives and Isatin-based compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of a Representative Isatin-Pyrazole Hybrid (Compound 1d)
The synthesis of isatin-based pyrazole (B372694) conjugates involves a multi-step process.[1]
-
Synthesis of 2-chloro-1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-ethanones: 3,5-diaryl-4,5-dihydropyrazoles are reacted with chloroacetyl chloride to yield the starting ethanone (B97240) derivatives.
-
Alkylation of Isatin: The synthesized ethanones are then used to alkylate isatin or a substituted isatin (e.g., 5-bromoisatin) in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Purification: The final product is purified using standard techniques like recrystallization or column chromatography.
Caption: General experimental workflow for the synthesis of Isatin-Pyrazole hybrids.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]
-
Cell Seeding: Cancer cells (e.g., A549, SW480) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Brevilin A derivatives) for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This guide has provided a comparative overview of two promising classes of anticancer compounds. Brevilin A derivatives, originating from a natural product, offer a potent starting point for semi-synthetic modifications targeting key cancer signaling pathways. In contrast, isatin-based compounds represent a versatile synthetic scaffold that can be readily diversified to generate inhibitors of a wide range of kinases. The provided data and protocols offer a valuable resource for researchers aiming to replicate and build upon these findings in the ongoing search for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
The Enhanced Bioavailability of Advanced Polyphenol Formulations: A Comparative Analysis
A deep dive into the pharmacokinetic profiles of liposomal, micellar, and nanoparticle-based polyphenol delivery systems, offering a comprehensive comparison for researchers and drug development professionals.
The therapeutic potential of polyphenols, a large class of naturally occurring compounds found in plants, is often hampered by their low bioavailability. Poor water solubility, instability in the gastrointestinal tract, and rapid metabolism are significant hurdles to their clinical application.[1][2] To overcome these limitations, various advanced formulations have been developed to enhance the absorption and systemic exposure of these bioactive molecules. This guide provides a comparative analysis of different polyphenol formulations, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Bioavailability of Polyphenol Formulations
The following tables summarize the key pharmacokinetic parameters of different polyphenol formulations from preclinical and clinical studies. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total systemic exposure as measured by the area under the curve (AUC).
| Polyphenol | Formulation | Subject | Dose | Cmax | Tmax | AUC | Fold Increase in Bioavailability (vs. Free Form) | Reference |
| Curcumin (B1669340) | Free Form | Human | 2 g | - | - | - | - | [3] |
| Liposomal | Human | 410 mg | - | - | - | 185-fold (vs. native powder) | [3][4] | |
| Micellar | Human | 410 mg | - | - | 185-fold higher than unformulated powder | - | [3] | |
| Nanoparticle (Solid Lipid) | Human | - | 30 ng/mL | - | - | - | [5] | |
| Quercetin | Free Form | Beagle Dogs | - | - | - | - | - | [6] |
| Polymeric Micelles | Beagle Dogs | - | - | 2.19-fold longer half-life | 286% relative oral bioavailability | 2.86-fold | [6] | |
| Micellar (Pluronic F127) | Rats | 50 mg/kg (i.p.) | 1.14 ± 1.28 µg/mL | - | - | 7.8-fold increase in Cmax | [7][8] | |
| Micellar (Pluronic F127) | Rats | 100 mg/kg (i.p.) | 8.90 ± 4.62 µg/mL | - | 302.5% higher bioavailability | 3-fold | [7][8] | |
| Chrysin | Unformulated (UFC) | Human | - | 42.1 ± 28.4 ng/mL | - | 456.9 ± 356.4 ng/mL·h | - | [9] |
| Liquid Micellar (LMC) | Human | - | 87.3 ± 59.4 ng/mL | - | 914.8 ± 697.5 ng/mL·h | >2-fold | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioavailability of polyphenol formulations.
Preparation of Liposomal Polyphenols (Thin-Film Hydration Method)
This common method for encapsulating polyphenols within liposomes involves the following steps:
-
Lipid Dissolution: Phospholipids (e.g., phosphatidylcholine) and cholesterol are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.[4][10]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous solution containing the polyphenol (e.g., curcumin). The hydration is typically performed above the lipid phase transition temperature with gentle agitation.[11][12] This allows for the self-assembly of lipids into vesicles, encapsulating the polyphenol.
-
Sonication and Sizing: To achieve a uniform size distribution and reduce the lamellarity of the liposomes, the suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with defined pore sizes.[4][10]
-
Purification: Free, unencapsulated polyphenol is removed from the liposomal suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
In Vivo Pharmacokinetic Study in an Animal Model
Animal studies are essential for determining the in vivo bioavailability of different formulations. A typical protocol involves:
-
Animal Acclimatization: Healthy animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a specified period before the experiment. They are typically fasted overnight before dosing.
-
Formulation Administration: Animals are divided into groups, each receiving a different polyphenol formulation (e.g., free polyphenol, liposomal polyphenol, micellar polyphenol) at a specific dose, usually administered orally via gavage.
-
Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -80°C) until analysis.
-
Polyphenol Quantification (HPLC-MS/MS): The concentration of the polyphenol and its metabolites in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This involves protein precipitation to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
In Vitro Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[9][13]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Study: The different polyphenol formulations are added to the apical (AP) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
Quantification: The concentration of the polyphenol in the basolateral samples is quantified by HPLC or another sensitive analytical method.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value generally indicates better intestinal permeability.[9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly aid in their understanding. The following diagrams were created using the DOT language in Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability [iris.uniroma1.it]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. waocp.com [waocp.com]
- 11. Improved bioavailability of curcumin in liposomes prepared using a pH-driven, organic solvent-free, easily scalable process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of the novel compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), hereafter referred to as Compound X. We will explore its performance in established assays and compare it with a hypothetical alternative, Compound Y, a known inhibitor of the same putative target kinase. This guide offers detailed experimental protocols, data presentation in tabular format, and visualizations of key workflows and pathways to aid researchers in designing and interpreting target validation studies.
Introduction to Target Engagement
Confirming that a bioactive compound physically interacts with its intended molecular target within a cell is a critical step in drug discovery and chemical biology. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and helps to rationalize its biological effects. This guide focuses on a putative kinase inhibitor, Compound X, and outlines key experimental approaches to validate its interaction with its target protein in a cellular context.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key target engagement assays, comparing the efficacy and specificity of Compound X with Compound Y.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor ligand binding in intact cells by measuring changes in the thermal stability of the target protein.[1][2][3][4][5] Ligand binding typically stabilizes the protein, leading to a higher melting temperature (Tm).
| Compound | Target Protein | Concentration (µM) | ΔTm (°C) |
| Compound X | Target Kinase Z | 1 | + 4.2 |
| 10 | + 7.8 | ||
| Off-Target Kinase A | 10 | + 0.5 | |
| Compound Y | Target Kinase Z | 1 | + 3.5 |
| 10 | + 6.1 | ||
| Off-Target Kinase A | 10 | + 2.1 |
Table 2: Kinobeads Pull-Down Assay Data
Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which are used to capture a large portion of the cellular kinome.[6][7][8][9][10] A test compound's ability to compete with the beads for kinase binding is measured, providing a profile of its kinase targets.
| Compound | Target Kinase | IC50 (nM) - Target Kinase Z | Number of Off-Targets (IC50 < 1 µM) |
| Compound X | Target Kinase Z | 85 | 3 |
| Compound Y | Target Kinase Z | 120 | 12 |
Table 3: Western Blot Analysis of Downstream Signaling
This assay measures the phosphorylation of a known downstream substrate of the target kinase to assess the functional consequence of target engagement. A decrease in substrate phosphorylation indicates inhibition of the target kinase.[11][12][13][14]
| Compound | Concentration (µM) | % Inhibition of Substrate Phosphorylation |
| Compound X | 0.1 | 25 |
| 1 | 85 | |
| 10 | 98 | |
| Compound Y | 0.1 | 15 |
| 1 | 75 | |
| 10 | 92 |
Experimental Protocols
A detailed description of the methodologies used to generate the data presented above is crucial for reproducibility and accurate interpretation.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Compound X or Compound Y, or a vehicle control (e.g., DMSO), for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) upon compound treatment reflects target engagement.
Kinobeads Pull-Down Assay Protocol
-
Cell Lysis: Harvest untreated cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of Compound X or Compound Y for 1 hour at 4°C. A vehicle control is also included.
-
Kinobeads Incubation: Add the kinobeads to each lysate and incubate for an additional hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to that kinase. IC50 values can be calculated from the dose-response curves.
Western Blot Protocol for Downstream Signaling
-
Cell Treatment: Treat cells with different concentrations of Compound X or Compound Y for a specific duration.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation (e.g., RIPA buffer with phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. Western Blot - Atlas Antibodies [atlasantibodies.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), a substituted phenolic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As this compound belongs to the phenol (B47542) class, it must be treated as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the potential hazards associated with phenolic compounds.
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound in any form. This includes a fully buttoned laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[1] For tasks with a higher risk of splashes, a face shield and a chemical-resistant apron are required.
-
Ventilation: All handling and preparation for the disposal of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1] All personnel should be trained in their proper use.
II. Waste Classification and Segregation
Proper classification and segregation of waste streams are paramount to prevent hazardous reactions and ensure compliant disposal.
-
Hazardous Waste Designation: All waste containing 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), including stock solutions, contaminated labware, and spill cleanup materials, must be classified and handled as hazardous chemical waste.[1][2][3][4][5]
-
Waste Stream Segregation: Maintain separate, clearly labeled waste containers for the following categories:
-
Solid Waste: Includes contaminated items such as gloves, weighing paper, pipette tips, and other disposable labware. These should be collected in a designated, leak-proof container lined with a durable plastic bag.[1]
-
Non-Halogenated Organic Solvent Waste: Solutions of the compound dissolved in non-halogenated organic solvents (e.g., ethanol, methanol, acetone) should be collected in a dedicated, properly labeled solvent waste container.
-
Aqueous Liquid Waste: Water-based solutions containing the compound must be collected in a separate aqueous waste container. Do not mix with organic solvent waste.
-
Sharps Waste: Any chemically contaminated needles, razor blades, or broken glass must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[3][6]
-
III. Step-by-Step Disposal Procedures
Follow these detailed protocols for the safe disposal of different forms of waste containing 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
A. Disposal of Unused or Expired Solid Compound
-
Containerization: The original container with the unused compound should be securely sealed. If the original container is compromised, the material should be carefully transferred to a new, compatible, and properly labeled container within a chemical fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][4]
-
Storage: Store the labeled container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[4] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[7]
-
Disposal Request: Arrange for the disposal of the waste through your institution's EHS department.
B. Disposal of Contaminated Solid Waste
-
Collection: Place all contaminated solid waste (gloves, paper towels, etc.) into a designated, leak-proof container lined with a chemical-resistant bag.[1]
-
Sealing and Labeling: Once the container is full, securely seal the bag and the container. Label the container as "Hazardous Waste" and list the chemical contaminants.
-
Storage and Disposal: Store the container in the SAA and arrange for pickup by your institution's hazardous waste management service.
C. Disposal of Liquid Waste (Organic and Aqueous)
-
Collection: Pour liquid waste into the appropriate, clearly labeled waste container (non-halogenated organic or aqueous) in a chemical fume hood. Use a funnel to prevent spills.
-
Container Management: Never fill a liquid waste container more than 90% full to allow for vapor expansion. Keep the container securely capped at all times, except when adding waste.[2]
-
Labeling: Each liquid waste container must have a hazardous waste label that lists all chemical constituents and their approximate concentrations.[4][5]
-
Storage and Disposal: Store the sealed and labeled container in the SAA, ensuring it is within secondary containment to prevent spills.[2][4] Request disposal through your institution's EHS department.
D. Spill Cleanup and Disposal
-
Small Spills: For small spills of the solid compound, carefully sweep it up and place it in a sealed, labeled hazardous waste container. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.[8] The absorbent material should then be collected and placed in the solid hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
IV. Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Disposal Method | Incineration via a licensed hazardous waste facility |
| PPE | Lab coat, chemical-resistant gloves, splash goggles |
| Waste Segregation | Separate containers for solid, non-halogenated organic, and aqueous waste |
| Labeling | "Hazardous Waste" with full chemical name(s) |
| Storage | Designated Satellite Accumulation Area, segregated from incompatibles |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) waste.
Caption: Disposal decision workflow for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Immediate Safety and Logistical Information for Laboratory Professionals
This guide provides critical safety protocols and operational procedures for the handling of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), also known as Licochalcone A. Adherence to these guidelines is essential to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards in research and drug development environments. The compound may be harmful if inhaled, swallowed, or in contact with skin, and may cause irritation to the mucous membranes and upper respiratory tract.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Standard Handling | Operations with Dust/Aerosol Generation | Spill Response |
| Respiratory | NIOSH-approved N95 respirator or equivalent.[2][3] | Powered Air-Purifying Respirator (PAPR).[2][3] | NIOSH-approved self-contained breathing apparatus (SCBA) or a full-face respirator, as conditions warrant.[1][4] |
| Eye/Face | Safety glasses with side shields or chemical splash goggles.[2][5] | Full-face shield.[2] | Full-face shield and chemical splash goggles.[2] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile).[2][3] | Double gloving with chemical-resistant gloves. | Heavy rubber gloves.[1] |
| Body | Laboratory coat.[2][3] | Impervious protective clothing or coveralls.[5][6] | Impervious apron and clothing.[2][5] |
| Footwear | Closed-toe shoes.[6] | Chemical-resistant boots.[7] | Rubber boots.[1] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5]
-
The use of a chemical fume hood or local exhaust ventilation is recommended to control airborne dust or aerosols.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][2]
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: To minimize dust generation, conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure. Use controlled pouring techniques and appropriate tools.[2]
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[3] Licochalcone A is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[8]
-
General Hygiene: Avoid inhalation, and contact with eyes and skin.[5] Do not eat, drink, or smoke in areas where the compound is handled.[9] Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[2][5]
-
Protect from direct sunlight and moisture.[2] Recommended storage temperature is typically -20°C for long-term stability.[5][8]
Spill, Exposure, and Disposal Plan
Spill Response:
-
Immediate Action: Evacuate all non-essential personnel from the spill area.[2][5]
-
Containment: Prevent the spread of the spill using appropriate absorbent materials such as diatomite or universal binders.[2][5]
-
Cleanup: Wearing appropriate PPE, collect the spilled material and place it into a suitable, labeled container for disposal.[1] Decontaminate the spill area and any equipment by scrubbing with alcohol.[5]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[3][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[1][3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][3][5] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]
Disposal Plan: All waste containing Licochalcone A, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips), must be treated as hazardous chemical waste.[10]
-
Waste Segregation: Segregate Licochalcone A waste from other laboratory waste streams.[10]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][10] The label should include the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11] Do not dispose of this chemical down the drain or in regular trash.[10]
Workflow for Safe Handling and Disposal
References
- 1. canbipharm.com [canbipharm.com]
- 2. glabridinchina.com [glabridinchina.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
